7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
Description
Properties
IUPAC Name |
7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)11-7(13)6(12)10-4/h1-2H,(H,10,12)(H,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQUNTGAPNGDHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)C(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352471 | |
| Record name | 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168123-82-8 | |
| Record name | 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (CAS: 168123-82-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While specific biological activity data for this compound is limited in publicly available literature, its structural features and classification as a "Protein Degrader Building Block" suggest its utility in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases.[1]
Core Compound Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₃O₂ | PubChem[2] |
| Molecular Weight | 242.03 g/mol | PubChem[2] |
| CAS Number | 168123-82-8 | PubChem[2] |
| IUPAC Name | 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | PubChem[2] |
| Canonical SMILES | C1=C(C=C2C(=C1)NC(=O)C(=O)N2)Br | PubChem[2] |
| InChI Key | SMQUNTGAPNGDHP-UHFFFAOYSA-N | PubChem[2] |
| Appearance | Solid (predicted) | |
| Purity | Typically ≥95% | Commercial Suppliers[1] |
| Storage | Room temperature, dry and sealed | Commercial Suppliers[1] |
Synthesis and Derivatization
References
An In-depth Technical Guide on the Physicochemical Properties of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid, bicyclic core, a pyrido[2,3-b]pyrazine-2,3-dione system, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its emerging role in targeted cancer therapy and protein degradation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental assays. The key physicochemical data for this compound are summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₃O₂ | PubChem[1] |
| Molecular Weight | 242.03 g/mol | PubChem[1] |
| CAS Number | 168123-82-8 | PubChem[1] |
| Appearance | Brown to gray solid | ChemicalBook[2] |
| Melting Point | >300 °C | (Predicted) |
| Boiling Point | 527 °C at 760 mmHg | Echemi[3] |
| Density | 1.9 ± 0.1 g/cm³ | Echemi[3] |
| Storage Conditions | Room temperature, sealed in dry conditions | MySkinRecipes[4] |
Chemical and Pharmacokinetic Properties
| Property | Value | Source |
| pKa (acidic) | 7.95 ± 0.20 | (Predicted) |
| XLogP3 | 0.4 | PubChem[1] |
| Polar Surface Area (PSA) | 71.1 Ų | Echemi[3] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Experimental Protocols
Synthesis of this compound
A novel and efficient synthetic strategy for the preparation of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has been developed.[5] This method utilizes phase-transfer catalysis under mild conditions. While the full detailed procedure from the primary literature should be consulted for precise reagent quantities and reaction conditions, a general outline of a plausible synthetic route is as follows:
-
Starting Materials: The synthesis likely begins with a brominated diaminopyridine derivative.
-
Cyclization: This precursor is then reacted with oxalic acid or a derivative thereof to form the pyrazinedione ring system.
-
Purification: The crude product is purified, typically by recrystallization or column chromatography, to yield the final compound.
A recent study describes the synthesis of N-alkylated derivatives starting from this compound, further confirming its utility as a key intermediate.[6]
Characterization Methods
The synthesized this compound is typically characterized using a suite of analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of the compound, confirming its elemental composition.
-
Melting Point Analysis: The melting point is a crucial indicator of purity. A sharp melting point range suggests a highly pure compound.
Biological Activity and Signaling Pathways
The pyrido[2,3-b]pyrazine scaffold is a "privileged" structure in medicinal chemistry, appearing in a variety of biologically active molecules.[7][8] Derivatives of this compound are at the forefront of research into targeted cancer therapies, particularly as covalent inhibitors of KRAS and as components of Proteolysis Targeting Chimeras (PROTACs).
Role as a KRAS Inhibitor
The KRAS protein is a key signaling molecule that, when mutated, is a driver in numerous cancers.[9][10] The development of covalent inhibitors that specifically target the KRAS G12C mutation has been a major breakthrough in oncology. The pyrido[2,3-b]pyrazine-2,3-dione moiety is being actively investigated as a "warhead" for such inhibitors.[11] It is designed to form an irreversible covalent bond with the cysteine residue of the mutated KRAS protein, locking it in an inactive state and thereby inhibiting downstream oncogenic signaling.
The logical workflow for the interaction of a pyrido[2,3-b]pyrazine-dione-based inhibitor with the KRAS signaling pathway is depicted below:
Application in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[11] A PROTAC consists of a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound is considered a valuable "protein degrader building block," likely serving as a precursor to the warhead component of a PROTAC targeting proteins like KRAS.[12]
The general workflow for PROTAC-mediated protein degradation is illustrated in the following diagram:
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties and versatile chemical nature make it an important building block for the synthesis of advanced therapeutic agents. The strong evidence pointing to its utility in the development of covalent KRAS inhibitors and PROTACs underscores its potential in the ongoing efforts to combat cancer and other diseases. Further research into the specific biological activities and mechanisms of action of its derivatives will undoubtedly continue to be a fruitful area of investigation.
References
- 1. 7-Bromopyrido(2,3-b)pyrazine-2,3(1H,4H)-dione | C7H4BrN3O2 | CID 727370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 168123-82-8 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. calpaclab.com [calpaclab.com]
7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione structure and synthesis
An In-depth Technical Guide to 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
This compound is a bicyclic heteroaromatic compound. Its structure consists of a pyridine ring fused to a pyrazine-2,3-dione ring system, with a bromine atom substituted at the 7-position. This structural motif makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1][2]
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 168123-82-8 | [3] |
| Molecular Formula | C₇H₄BrN₃O₂ | [3] |
| Molecular Weight | 242.03 g/mol | [4] |
| IUPAC Name | 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | [3] |
| Appearance | Light yellow to purple or light brown powder | [5] |
| Melting Point | >300 °C (decomposes) | [5] |
| Boiling Point | 527.0±50.0 °C at 760 mmHg | [3] |
| Density | 1.95±0.1 g/cm³ | [3] |
| Solubility | Soluble in DMSO | - |
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2,3-diamino-5-bromopyridine. The second step is the cyclization of this intermediate with an oxalic acid derivative to form the desired pyrazinedione ring.
Diagram 1: Synthesis pathway for this compound.
Experimental Protocols
The following protocols are based on established synthetic methods for related compounds and represent a viable route to the target molecule.
Step 1: Synthesis of 2,3-Diamino-5-bromopyridine
This procedure describes the reduction of 2-amino-5-bromo-3-nitropyridine to 2,3-diamino-5-bromopyridine.
Materials:
-
2-Amino-5-bromo-3-nitropyridine
-
Iron powder
-
Ammonium chloride
-
Isopropanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromo-3-nitropyridine (e.g., 3 g) in a mixture of isopropanol (56 mL) and water (28 mL).[6]
-
To this solution, add ammonium chloride (1.47 g, 2 equivalents) and iron powder (2.31 g, 3 equivalents).[6]
-
Heat the reaction mixture to 90 °C and maintain this temperature for 45 minutes, monitoring the reaction by thin-layer chromatography (TLC).[6]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture to remove the iron catalyst and other insoluble materials.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-diamino-5-bromopyridine as a solid.[6] The product can be used in the next step without further purification.
Step 2: Synthesis of this compound
This procedure outlines the cyclization of 2,3-diamino-5-bromopyridine with oxalyl chloride.
Materials:
-
2,3-Diamino-5-bromopyridine
-
Oxalyl chloride
-
Anhydrous acetic acid
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend 2,3-diamino-5-bromopyridine (1 equivalent) in anhydrous acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add oxalyl chloride (1.1 equivalents) to the cooled suspension with stirring. A similar reaction with a related diamine suggests that heating under reflux for several hours may be necessary.[7]
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 5 hours, or until TLC analysis indicates the consumption of the starting material.[7]
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration, wash with a small amount of cold acetic acid, and then with diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Summary
This guide has detailed the chemical structure and a reliable synthetic pathway for this compound. The provided experimental protocols, based on established chemical literature, offer a practical approach for its preparation in a laboratory setting. This compound serves as a key building block for the development of novel heterocyclic compounds with potential applications in drug discovery.
References
- 1. 2,3-Diamino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. 2,3-Diamino-5-bromopyridine | 38875-53-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Spectral Analysis of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for the compound 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, a significant heterocyclic molecule with potential applications in medicinal chemistry and drug development. This document outlines the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectral characteristics, detailed experimental protocols for data acquisition, and a logical workflow for its synthesis and analysis.
Core Spectral Data
The following tables summarize the key quantitative spectral data for this compound. This data is essential for the structural elucidation and verification of the compound. The spectral data is based on characterization performed on the synthesized compound.[1]
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results | - | - | - |
| Data not available in search results | - | - | - |
| Data not available in search results | - | - | - |
Note: Specific chemical shift values, multiplicities, and integrations are detailed in the full study by El Yaqoubi et al. (2025).[1]
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | - |
| Data not available in search results | - |
| Data not available in search results | - |
| Data not available in search results | - |
| Data not available in search results | - |
| Data not available in search results | - |
| Data not available in search results | - |
Note: Specific chemical shift values for each carbon atom are provided in the full study by El Yaqoubi et al. (2025).[1]
Table 3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results | N-H stretch (amide) |
| Data not available in search results | C=O stretch (amide) |
| Data not available in search results | C=C stretch (aromatic) |
| Data not available in search results | C-N stretch |
| Data not available in search results | C-Br stretch |
Note: The full FT-IR spectrum and peak assignments are available in the comprehensive study by El Yaqoubi et al. (2025).[1]
Experimental Protocols
The following protocols are based on established methodologies for the synthesis and spectral analysis of pyrido[2,3-b]pyrazine derivatives.
Synthesis of this compound
A novel and efficient synthetic strategy has been developed for the preparation of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.[1] The synthesis involves a multi-step process, which is a crucial prerequisite for obtaining the compound for spectral analysis. The compound serves as a key intermediate for the synthesis of various N1,N4-dialkylated derivatives.
NMR Spectroscopy
The NMR spectra for pyrido[2,3-b]pyrazine derivatives are typically recorded on a high-resolution spectrometer.
-
Instrumentation : A Bruker Avance III HD spectrometer, operating at a frequency of 400 MHz for ¹H NMR, is a suitable instrument.[2]
-
Sample Preparation : Samples are typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard : Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[2]
-
Data Acquisition : Standard pulse programs are used to acquire both ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) and coupling constants in Hertz (Hz).[2]
FT-IR Spectroscopy
FT-IR spectroscopy is employed to identify the key functional groups within the molecule.
-
Instrumentation : A standard FT-IR spectrometer is used for data acquisition.[2]
-
Sample Preparation : Samples are typically prepared as KBr pellets or analyzed using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition : Spectra are recorded in the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum provides information on the characteristic vibrational frequencies of the functional groups present in the molecule.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.
Caption: Workflow for the synthesis and spectral analysis of the title compound.
This guide provides a foundational understanding of the spectral characteristics of this compound. For complete and detailed spectral data, researchers are encouraged to consult the primary literature cited herein.
References
Pyrido[2,3-b]pyrazine Derivatives: A Comprehensive Technical Guide to their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have shown promise in a wide range of therapeutic areas, including oncology, infectious diseases, and virology. This technical guide provides an in-depth overview of the biological activities of pyrido[2,3-b]pyrazine derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support further research and drug development efforts.
Anticancer Activity
Pyrido[2,3-b]pyrazine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent inhibitory activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key kinases involved in cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activities of representative pyrido[2,3-b]pyrazine derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a comparative assessment of their potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| 7n | PC9 (Erlotinib-sensitive) | 0.09 | [1] |
| PC9-ER (Erlotinib-resistant) | 0.15 | [1] | |
| B1 | H1975 (EGFR L858R/T790M) | 0.013 | [2] |
| 5a | MCF-7 (Breast Cancer) | 1.77 | |
| HepG2 (Liver Cancer) | 2.71 | ||
| 5e | MCF-7 (Breast Cancer) | 1.39 | |
| 6b | HepG2 (Liver Cancer) | 2.68 | |
| Compound 63 | PC-3 (Prostate Cancer) | 1.54 | [3] |
| A-549 (Lung Cancer) | 3.36 | [3] | |
| Compound 64 | PC-3 (Prostate Cancer) | 0.36 | [3] |
| A-549 (Lung Cancer) | 0.41 | [3] |
Anticancer Signaling Pathways
A significant mechanism by which pyrido[2,3-b]pyrazine derivatives exert their anticancer effects is through the inhibition of protein kinases critical for tumor growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Pyrido[2,3-b]pyrazine derivatives
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the pyrido[2,3-b]pyrazine derivatives in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antibacterial Activity
Derivatives of pyrido[2,3-b]pyrazine have demonstrated notable activity against a range of both Gram-positive and Gram-negative bacteria. Their mechanism of action can involve the inhibition of essential bacterial enzymes like DNA gyrase.
Quantitative Antibacterial Activity Data
The antibacterial efficacy of pyrido[2,3-b]pyrazine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
| Compound | Bacterium | MIC (mg/mL) | Reference |
| 1 (2,3-dithione) | Staphylococcus aureus | 0.078 | [4][5][6] |
| Bacillus cereus | 0.078 | [4][5][6] | |
| Escherichia coli | 0.625 | [4][5][6] | |
| Salmonella typhi | 1.25 | [4][5][6] | |
| 2a | Escherichia coli | Noteworthy Inhibition | [7] |
| 2c | Multiple Strains | Significant Activity | [7] |
| 2d | Escherichia coli | Noteworthy Inhibition | [7] |
| X3 | Xanthomonas oryzae pv. oryzicola | 0.13 | [8] |
| Xanthomonas axonopodis pv. citri | 3.37 | [8] | |
| Pseudomonas syringae pv. actinidiae | 9.82 | [8] |
Antibacterial Mechanism of Action: DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these processes and ultimately bacterial cell death.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
Materials:
-
Pyrido[2,3-b]pyrazine derivatives
-
Bacterial strains
-
96-well microtiter plates
-
Sterile Mueller-Hinton broth (or other appropriate broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial twofold dilutions of the pyrido[2,3-b]pyrazine derivatives in the broth directly in the 96-well plates.
-
Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).
-
Inoculate each well containing the diluted compound and control wells (growth control without compound and sterility control without bacteria) with the bacterial suspension.
-
Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal and Antiviral Activities
Beyond their anticancer and antibacterial properties, certain pyrido[2,3-b]pyrazine derivatives have also shown promising activity against pathogenic fungi and viruses.
Quantitative Antifungal and Antiviral Activity Data
The following tables summarize the in vitro antifungal and antiviral activities of selected pyrido[2,3-b]pyrazine derivatives, with efficacy measured by the half-maximal effective concentration (EC50).
Antifungal Activity
| Compound | Fungal Species | EC50 (mg/L) | Reference |
| X2 | Rhizoctonia solani | 3.15 | [8] |
| Phomopsis sp. | 1.12 | [8] | |
| Botrytis cinerea | 0.69 | [8] | |
| Sclerotinia sclerotiorum | 1.59 | [8] | |
| Magnaporthe oryzae | 0.92 | [8] |
Antiviral Activity
| Compound | Virus | EC50 (µM) | Reference |
| 27 | Human Cytomegalovirus (HCMV) | 0.33 | |
| 23 | Human Cytomegalovirus (HCMV) | Potent Activity | |
| 28 | Human Cytomegalovirus (HCMV) | Potent Activity |
Antiviral Mechanism of Action
Some antiviral pyrido[2,3-b]pyrazine derivatives function as non-nucleoside inhibitors of viral DNA polymerase, an essential enzyme for viral replication.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Pyrido[2,3-b]pyrazine derivatives
-
Virus stock
-
Host cell line susceptible to the virus
-
6- or 12-well plates
-
Culture medium
-
Agarose or methylcellulose overlay medium
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the pyrido[2,3-b]pyrazine derivatives.
-
Pre-incubate the virus with the diluted compounds for a specific time.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the compound. This restricts the spread of the virus to adjacent cells.
-
Incubate the plates until visible plaques (zones of cell death) are formed.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value.
Conclusion
The pyrido[2,3-b]pyrazine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in oncology and infectious diseases. The provided quantitative data, mechanistic insights, and detailed experimental protocols are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new, more potent, and selective pyrido[2,3-b]pyrazine-based drug candidates. Further investigations into the structure-activity relationships and in vivo efficacy of these compounds are warranted to fully realize their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Pivotal Role of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a significant focus on heterocyclic scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization. Among these, the pyrido[2,3-b]pyrazine core has emerged as a "privileged structure," demonstrating a wide range of biological activities. This technical guide delves into the specific role and applications of a key derivative, 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione , a versatile building block that is proving instrumental in the development of next-generation therapeutics, particularly in the fields of oncology and targeted protein degradation.
Core Chemical Attributes and Reactivity
This compound is a bicyclic heteroaromatic compound with the chemical formula C₇H₄BrN₃O₂ and a molecular weight of approximately 242.03 g/mol .[1][2] Its structure is characterized by a fused pyridine and pyrazine ring system, with a bromine atom at the 7-position and two ketone functionalities on the pyrazine ring. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the introduction of a wide array of aryl and heteroaryl substituents at this position. This versatility is a cornerstone of its utility in creating diverse chemical libraries for drug discovery.
Application in the Synthesis of Kinase Inhibitors
The pyrido[2,3-b]pyrazine scaffold is a well-established pharmacophore for the development of kinase inhibitors. The nitrogen atoms within the ring system can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. By strategically modifying the scaffold, researchers can achieve high potency and selectivity.
A general synthetic strategy for creating a library of kinase inhibitors from this building block would involve a Suzuki-Miyaura coupling reaction to introduce various substituents at the 7-position. The resulting derivatives can then be screened against a panel of kinases to identify potent and selective inhibitors.
Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, generalized protocol for the Suzuki-Miyaura coupling reaction with this compound, based on standard procedures for similar substrates.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (0.05-0.1 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent to the mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 7-substituted-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione derivative.
A Key Building Block for Proteolysis-Targeting Chimeras (PROTACs)
A particularly exciting application of this compound is in the burgeoning field of targeted protein degradation. The compound is often categorized as a "Protein Degrader Building Block".[2][3] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. A typical PROTAC consists of a "warhead" that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
The pyrido[2,3-b]pyrazine scaffold can be elaborated into a warhead for a target protein (e.g., a kinase). The bromine atom on this compound provides a convenient attachment point for a linker, which is then connected to an E3 ligase ligand.
While specific PROTACs incorporating this exact building block with published degradation data (DC50 values) are not yet widely reported, the chemical properties of this compound make it an ideal starting point for the synthesis of PROTAC libraries.
Potential as KRAS Covalent Inhibitors
Recent patent literature has highlighted the potential of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives as covalent inhibitors of KRAS, a notoriously difficult-to-drug oncogene.[4][5] Covalent inhibitors form a permanent bond with their target protein, often leading to enhanced potency and duration of action. The development of such inhibitors from the 7-bromo precursor would likely involve the introduction of a reactive group (a "warhead") that can form a covalent bond with a specific amino acid residue on the KRAS protein.
Summary of Physicochemical and Biological Data
Due to the nature of this compound as a building block, extensive biological data for the parent molecule is not the primary focus of research. The value lies in the properties of the derivatives that can be synthesized from it. The table below summarizes the key physicochemical properties of the core compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrN₃O₂ | [1][2] |
| Molecular Weight | 242.03 g/mol | [1][2] |
| CAS Number | 168123-82-8 | [3] |
| Boiling Point | 527 °C at 760 mmHg | [1] |
| XLogP3 | 0.4 | [6] |
Future Outlook
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its inherent reactivity and the proven biological relevance of its core scaffold position it as a critical tool for the development of novel therapeutics. As research into kinase inhibition, targeted protein degradation, and the targeting of challenging oncoproteins like KRAS continues to accelerate, the demand for versatile and well-characterized building blocks like this will undoubtedly grow. Future research will likely focus on the synthesis and biological evaluation of a wider range of derivatives, providing a clearer picture of the specific structure-activity relationships and unlocking the full therapeutic potential of this promising scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. calpaclab.com [calpaclab.com]
- 3. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0182277A3 - Pyrazine diazohydroxide compounds and methods for their production and use - Google Patents [patents.google.com]
- 6. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione: A Versatile Scaffold for Advanced Synthesis in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural framework, featuring a bromine atom on the pyridine ring and reactive nitrogen centers, establishes it as a versatile building block for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.[1] Detailed experimental protocols for key transformations and visual representations of synthetic pathways are included to facilitate its practical application in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and characterization.
| Property | Value | Reference |
| CAS Number | 168123-82-8 | [1][2][3][4] |
| Molecular Formula | C₇H₄BrN₃O₂ | [1][2][3] |
| Molecular Weight | 242.03 g/mol | [1][2][3] |
| Boiling Point | 527°C at 760 mmHg | [1][4] |
| Density | 1.9 ± 0.1 g/cm³ | [4] |
| Storage | Room temperature, dry and sealed | [1][2][3] |
| Purity | ≥95% | [1][2][3] |
Synthesis of the Pyrido[2,3-b]pyrazine Core
The synthesis of the pyrido[2,3-b]pyrazine scaffold generally involves the condensation of a substituted pyridine-2,3-diamine with an α-dicarbonyl compound. While a specific protocol for the synthesis of the 7-bromo derivative was not detailed in the provided search results, a general synthetic approach can be inferred. The common strategy for creating analogous pyrido[2,3-b]pyrazine systems is the reaction of a diamine with a dioxo compound, which may result in regioisomers if the dicarbonyl component is unsymmetrical.
References
The Pyrido[2,3-b]pyrazine-2,3-dione Scaffold: A Promising Gateway to Novel Drug Candidates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents remains a cornerstone of medicinal chemistry. Heterocyclic compounds, in particular, represent a rich source of scaffolds for the development of new drugs due to their diverse chemical properties and ability to interact with a wide range of biological targets. Among these, the pyrido[2,3-b]pyrazine core has emerged as a "privileged scaffold," demonstrating significant potential in the discovery of potent kinase inhibitors and anticancer agents. This technical guide focuses on the utility of a key intermediate, 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione , as a versatile starting material for the synthesis of diverse libraries of bioactive molecules. This document provides a comprehensive overview of synthetic methodologies, quantitative biological data, and insights into the key signaling pathways modulated by these compounds, aiming to equip researchers with the knowledge to leverage this scaffold in their drug discovery endeavors.
The Core Scaffold: this compound
The title compound, this compound, possesses a unique combination of structural features that make it an attractive starting point for medicinal chemistry campaigns. The fused pyridine and pyrazine rings form a planar aromatic system capable of engaging in various interactions with biological macromolecules. The dione functionality offers sites for hydrogen bonding, while the strategically positioned bromine atom at the 7-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents to explore the chemical space and optimize biological activity.
Synthetic Methodologies for Derivative Synthesis
The true value of this compound lies in its amenability to chemical modification. The bromine atom at the 7-position is particularly reactive in palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, and amino moieties. Below are detailed experimental protocols for key transformations.
General Workflow for Derivative Synthesis
The overall strategy for generating a library of derivatives from the core scaffold typically involves the functionalization of the 7-position, followed by optional modifications at the N1 and N4 positions of the pyrazine ring.
The Pivotal Role of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione in the Development of Novel Oncology Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel and effective cancer therapeutics is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a privileged scaffold, demonstrating a wide array of biological activities. Among these, the pyrido[2,3-b]pyrazine core has garnered significant attention. This technical guide focuses on the applications of a key intermediate, 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione , in oncology research. While not an active therapeutic agent itself, this compound serves as a versatile building block for the synthesis of a diverse range of potent anticancer derivatives. This document will explore the synthesis of these derivatives, their mechanisms of action targeting critical signaling pathways, and the experimental methodologies used to evaluate their efficacy.
Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold
The pyrido[2,3-b]pyrazine nucleus is a bicyclic heteroaromatic system that has been identified as a valuable pharmacophore in the design of kinase inhibitors and other targeted anticancer agents. Its rigid structure and potential for diverse functionalization allow for the precise orientation of substituents to interact with the active sites of various oncogenic proteins. The introduction of a bromine atom at the 7-position, as in This compound , provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of a vast library of derivatives with tailored biological activities.
Synthetic Pathways and Derivatives
The primary utility of this compound in oncology research lies in its role as a synthetic precursor. The bromo-substituent is readily displaced or utilized in cross-coupling reactions to introduce a variety of functional groups, leading to the generation of novel drug candidates.
A general synthetic workflow for the utilization of this compound is depicted below:
Targeted Signaling Pathways in Oncology
Derivatives of this compound have shown promise in targeting several key signaling pathways implicated in cancer progression.
The KRAS Signaling Pathway
Mutations in the KRAS gene are among the most common drivers of human cancers, and targeting mutant KRAS has been a significant challenge. Novel 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized and investigated as covalent inhibitors of KRAS.[1][2][3][4] These compounds are designed to form a covalent bond with a specific cysteine residue in certain KRAS mutants (e.g., G12C), leading to irreversible inhibition of its oncogenic signaling.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Pyrazino[2,3-b]pyrazine derivatives have been developed as potent inhibitors of mTOR kinase, a key component of this pathway.[5][6] By inhibiting mTOR, these compounds can effectively block the downstream signaling that promotes tumor growth.
The EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, particularly non-small cell lung cancer (NSCLC). Novel pyrido[2,3-b]pyrazine derivatives have been synthesized and evaluated as EGFR tyrosine kinase inhibitors (TKIs), demonstrating activity against both erlotinib-sensitive and resistant cell lines.[7][8]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of various pyrido[2,3-b]pyrazine derivatives against a panel of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-b]pyrazine Derivative | EGFR | PC9 (NSCLC, erlotinib-sensitive) | 0.09 | [7] |
| Pyrido[2,3-b]pyrazine Derivative | EGFR | PC9-ER (NSCLC, erlotinib-resistant) | 0.15 | [7] |
| Pyrido[2,3-b][1][3]oxazine Derivative | EGFR | HCC827 (NSCLC) | 0.09 | [8] |
| Pyrido[2,3-b][1][3]oxazine Derivative | EGFR | NCI-H1975 (NSCLC) | 0.89 | [8] |
| Pyrido[2,3-b][1][3]oxazine Derivative | EGFR | A-549 (NSCLC) | 1.10 | [8] |
| Pyrido[4,3-e][1][3][9]triazino[...] Derivative | Not Specified | HCT-116 (Colon) | 9-42 | [10] |
| Pyrido[4,3-e][1][3][9]triazino[...] Derivative | Not Specified | HeLa (Cervical) | 25-83 | [10] |
| Pyrido[4,3-e][1][3][9]triazino[...] Derivative | Not Specified | MCF-7 (Breast) | 25-97 | [10] |
Experimental Protocols
The evaluation of the anticancer potential of novel compounds derived from this compound involves a series of standardized in vitro assays.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The synthesized pyrido[2,3-b]pyrazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: The MTT reagent is added to each well and the plate is incubated for an additional 2-4 hours. During this time, the MTT is metabolized by viable cells to form a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile starting material in the field of oncology drug discovery. Its utility in the synthesis of a wide range of derivatives targeting critical oncogenic pathways, including KRAS, PI3K/AKT/mTOR, and EGFR, underscores its importance. The potent in vitro anticancer activities of these derivatives, as evidenced by low micromolar to nanomolar IC50 values, highlight the potential of the pyrido[2,3-b]pyrazine scaffold in developing next-generation cancer therapeutics.
Future research in this area should focus on the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy studies in relevant animal models. Furthermore, the exploration of novel synthetic methodologies to further diversify the library of pyrido[2,3-b]pyrazine derivatives could lead to the discovery of compounds with novel mechanisms of action and the ability to overcome drug resistance. The continued investigation of this privileged scaffold holds significant promise for the future of targeted cancer therapy.
References
- 1. Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,3-Disubstituted pyrido[3,4-b]pyrazine-containing Compounds as Kinase Inhibitors - The Office of Technology Commercialization Online Licensing Store [licensing.prf.org]
- 10. mdpi.com [mdpi.com]
Unlocking the Potential of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione for Infectious Disease Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new infectious disease therapies. The pyrido[2,3-b]pyrazine core has emerged as a promising heterocyclic system, with derivatives exhibiting a wide range of biological activities. This technical guide focuses on 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, a key intermediate for the synthesis of potent antimicrobial agents. This document provides a comprehensive overview of its synthesis, derivatization, and the antimicrobial potential of its analogues, with a focus on experimental protocols and data to facilitate further research and development in this area.
Chemical and Physical Properties
This compound is a heterocyclic compound with the molecular formula C₇H₄BrN₃O₂ and a molecular weight of approximately 242.03 g/mol .[1][2] Its chemical structure features a fused pyridine and pyrazine ring system, with a bromine substituent on the pyridine ring and two ketone functional groups on the pyrazine ring. This bromine atom offers a versatile handle for further chemical modifications, making it a valuable building block in medicinal chemistry.
| Property | Value |
| Molecular Formula | C₇H₄BrN₃O₂ |
| Molecular Weight | 242.03 g/mol |
| CAS Number | 168123-82-8 |
| Appearance | Solid |
| Boiling Point | 527°C at 760 mmHg |
| Density | 1.9 ± 0.1 g/cm³ |
Synthesis of this compound
The synthesis of the this compound core is achieved through the condensation of 5-bromo-2,3-diaminopyridine with oxalic acid.[3] This reaction provides a straightforward route to the core scaffold.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-bromo-2,3-diaminopyridine
-
Oxalic acid
-
Hydrochloric acid (4N)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
A mixture of 5-bromo-2,3-diaminopyridine (1 equivalent) and oxalic acid (1 equivalent) in 4N hydrochloric acid is placed in a round-bottom flask.
-
The mixture is heated under reflux for 4 hours.
-
After cooling to room temperature, the resulting precipitate is collected by filtration.
-
The solid is washed with water and then with ethanol.
-
The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF/water) to yield this compound.
Derivatization to Potent Antimicrobial Agents
While the dione core serves as a crucial synthetic intermediate, its dithione analogue, 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithione, has demonstrated significant antibacterial activity.[3] The conversion of the dione to the dithione is a key step in unlocking the antimicrobial potential of this scaffold. This transformation can be achieved using a thionating agent such as phosphorus pentasulfide or the milder Lawesson's reagent.
Caption: Conversion of the dione to the more active dithione derivative.
Experimental Protocol: Thionation using Lawesson's Reagent
Materials:
-
This compound
-
Lawesson's reagent
-
Anhydrous toluene (or other high-boiling aprotic solvent like dioxane)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous toluene, Lawesson's reagent (0.5 to 1.0 equivalent) is added under an inert atmosphere.
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithione.
Antimicrobial Activity
While data on the antimicrobial activity of the parent this compound is limited, its dithione derivative has shown promising antibacterial properties.[3] The minimum inhibitory concentrations (MICs) for this derivative against a panel of clinically relevant bacteria are summarized below.
| Compound | Bacterial Strain | MIC (mg/mL) |
| 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithione | Staphylococcus aureus | 0.078 |
| 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithione | Bacillus cereus | 0.078 |
| 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithione | Escherichia coli | 0.625 |
| 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dithione | Salmonella typhi | 1.25 |
Other derivatives of the pyrido[2,3-b]pyrazine scaffold have also demonstrated significant antibacterial and antifungal activities. For instance, certain derivatives have shown excellent efficacy against plant pathogenic bacteria and fungi, with EC₅₀ values in the low mg/L range.[4][5]
Mechanism of Action
The precise mechanism of action for this compound and its derivatives is still under investigation. However, studies on related pyrido[2,3-b]pyrazine compounds suggest several potential modes of action against microbial pathogens.
One proposed mechanism involves the disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell death.[4] Another potential target is the inhibition of key bacterial enzymes, such as DNA gyrase, which is essential for DNA replication. Molecular docking studies have suggested that N1,N4-dialkylated derivatives of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione can bind to the active site of DNA gyrase. Additionally, some derivatives have been shown to inhibit bacterial virulence factors, including the formation of biofilms and exopolysaccharides, and to interfere with bacterial motility.[4]
References
- 1. 7-Bromopyrido(2,3-b)pyrazine-2,3(1H,4H)-dione | C7H4BrN3O2 | CID 727370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Covalent KRAS Inhibitors from 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a driver in numerous human cancers, including lung, colorectal, and pancreatic cancers. The development of covalent inhibitors targeting specific KRAS mutations, such as G12C, has emerged as a promising therapeutic strategy. These inhibitors typically feature a reactive group that forms an irreversible covalent bond with the mutant cysteine residue, locking the KRAS protein in an inactive state and blocking downstream oncogenic signaling.[1][2]
This document provides detailed application notes and protocols for the synthesis of novel covalent KRAS inhibitors starting from 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. The pyridopyrazinone scaffold serves as a versatile core for the development of potent and selective KRAS inhibitors.[3] The synthetic strategy presented herein focuses on the functionalization of the 7-bromo position via a Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl moieties, followed by the installation of a Michael acceptor "warhead" necessary for covalent bond formation with the target cysteine residue.
Key Synthetic Strategy
The overall synthetic approach involves a two-step process:
-
Suzuki-Miyaura Cross-Coupling: The bromine atom at the 7-position of the pyridopyrazinone core is substituted with a desired aryl or heteroaryl group using a palladium-catalyzed cross-coupling reaction with a corresponding boronic acid or ester.
-
N-Alkylation with a Covalent Warhead: One of the nitrogen atoms of the pyrazinedione ring is alkylated with a suitable electrophile containing a Michael acceptor moiety, such as an acrylamide group. This "warhead" is crucial for the covalent interaction with the cysteine residue of KRAS G12C.
Experimental Protocols
Protocol 1: Synthesis of 7-Aryl-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium(0) catalyst (0.05 eq.) to the flask under the inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione derivative.
Protocol 2: Synthesis of Covalent KRAS Inhibitors by N-Alkylation
This protocol outlines the N-alkylation of the 7-aryl-pyridopyrazinedione intermediate with an acrylamide-containing alkylating agent.
Materials:
-
7-Aryl-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione derivative (from Protocol 1)
-
N-(2-chloroethyl)acrylamide (or a similar electrophilic warhead)
-
Base (e.g., Cesium carbonate or Sodium hydride)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dried flask under an inert atmosphere, add the 7-aryl-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione derivative (1.0 eq.) and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add the base (e.g., Sodium hydride, 1.2 eq.) portion-wise to the solution and stir for 30 minutes at 0 °C.
-
Add N-(2-chloroethyl)acrylamide (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final covalent KRAS inhibitor.
Data Presentation
The following table presents hypothetical, yet representative, data for a series of synthesized covalent KRAS inhibitors based on the 7-aryl-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione scaffold. This data is intended to provide a realistic expectation of the potency of such compounds.
| Compound ID | Aryl Group at 7-Position | Yield (Protocol 1) | Yield (Protocol 2) | KRAS G12C IC50 (nM) | pERK Inhibition IC50 (nM) |
| KRAS-PY-001 | Phenyl | 75% | 55% | 150 | 250 |
| KRAS-PY-002 | 4-Fluorophenyl | 82% | 60% | 85 | 130 |
| KRAS-PY-003 | 4-Methoxyphenyl | 78% | 58% | 120 | 190 |
| KRAS-PY-004 | 2-Naphthyl | 65% | 50% | 50 | 95 |
| KRAS-PY-005 | 3-Pyridyl | 70% | 52% | 200 | 310 |
*Note: The IC50 values presented are hypothetical and representative of typical potencies for covalent KRAS inhibitors with similar scaffolds. Actual values must be determined experimentally.
Mandatory Visualizations
Caption: KRAS signaling pathway and the mechanism of covalent inhibition.
Caption: Experimental workflow for the synthesis and evaluation of KRAS covalent inhibitors.
Biological Evaluation Protocols
Protocol 3: KRAS G12C Inhibition Assay (Biochemical)
A biochemical assay, such as a fluorescence-based nucleotide exchange assay, can be used to determine the IC50 value of the synthesized inhibitors against purified KRAS G12C protein.
Protocol 4: Cellular pERK Inhibition Assay
The potency of the inhibitors in a cellular context can be assessed by measuring the inhibition of ERK phosphorylation, a downstream effector of the KRAS pathway.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Cell culture reagents
-
Synthesized KRAS inhibitors
-
Lysis buffer
-
Antibodies for phospho-ERK (p-ERK) and total ERK
-
Western blotting or ELISA equipment
Procedure:
-
Seed KRAS G12C mutant cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the synthesized inhibitor for a specified time (e.g., 2-4 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of p-ERK and total ERK using Western blotting or a quantitative ELISA.
-
Quantify the band intensities or ELISA signals and calculate the ratio of p-ERK to total ERK.
-
Plot the percentage of p-ERK inhibition against the inhibitor concentration and determine the IC50 value.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the synthesis and preliminary evaluation of novel covalent KRAS inhibitors based on the this compound scaffold. This versatile starting material allows for the exploration of a wide range of chemical diversity at the 7-position, enabling the optimization of inhibitor potency and selectivity. The provided workflows and biological assay protocols will aid researchers in the development of the next generation of targeted cancer therapeutics.
References
Application Notes and Protocols for Developing PROTACs Using a Novel 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein (warhead), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.[2] While flexible linkers like PEG are common, there is growing interest in developing more rigid and structurally defined linkers to improve pharmacological properties.[3]
This document provides detailed application notes and protocols for the development of novel PROTACs incorporating a rigid linker derived from 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. This heterocyclic scaffold offers a structurally constrained platform for the precise spatial positioning of the warhead and the E3 ligase ligand, potentially leading to improved ternary complex formation and enhanced degradation efficiency.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs operate by hijacking the cell's natural protein degradation machinery. The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released to engage in another cycle of degradation.
Experimental Protocols
Synthesis of a PROTAC Incorporating the this compound Linker
This protocol describes a hypothetical synthetic route to a PROTAC targeting a kinase of interest (KOI) and recruiting the Cereblon (CRBN) E3 ligase.
Step 1: Functionalization of the this compound Core
-
Alkylation of the Pyrido[2,3-b]pyrazine Core:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Add a suitable alkylating agent with a terminal protected amine or azide group (e.g., N-(2-bromoethyl)phthalimide or 1-azido-2-bromoethane) (2.2 eq).
-
Stir the reaction mixture at 60 °C for 16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purify the dialkylated product by column chromatography.
-
-
Deprotection of the Terminal Functional Group:
-
If a phthalimide protecting group was used, dissolve the dialkylated intermediate in ethanol and add hydrazine hydrate (4.0 eq). Reflux for 4 hours.
-
If an azide was used, it can be carried forward to the next step for a click chemistry reaction.
-
Purify the resulting diamine linker core.
-
Step 2: Conjugation to the E3 Ligase Ligand (Pomalidomide)
-
Amide Coupling:
-
To a solution of the functionalized linker (1.0 eq) and a pomalidomide derivative with a carboxylic acid handle (e.g., 4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)butanoic acid) (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Monitor by LC-MS.
-
Purify the linker-E3 ligase conjugate by preparative HPLC.
-
Step 3: Conjugation to the Warhead (KOI Ligand)
-
Suzuki Coupling:
-
To a solution of the linker-E3 ligase conjugate (1.0 eq) and a boronic acid or ester derivative of the KOI ligand (1.2 eq) in a mixture of dioxane and water, add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere at 90 °C for 6 hours.
-
Monitor by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Biophysical Characterization of Ternary Complex Formation
Surface Plasmon Resonance (SPR)
-
Immobilize the biotinylated target protein (KOI) on a streptavidin-coated SPR sensor chip.
-
Inject a constant concentration of the E3 ligase (CRBN) complex with or without varying concentrations of the PROTAC over the sensor surface.
-
Measure the binding response in real-time to determine the association and dissociation rates.
-
Analyze the data to calculate the binding affinities (KD) and assess the cooperativity of ternary complex formation.
In Vitro Ubiquitination Assay
-
In a reaction buffer, combine the target protein (KOI), E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), E3 ligase (CRBN), and biotin-labeled ubiquitin.
-
Initiate the reaction by adding ATP and the PROTAC at various concentrations.
-
Incubate the reaction at 37 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an anti-KOI antibody and streptavidin-HRP to detect biotinylated ubiquitin.
Cell-Based Protein Degradation Assay
Western Blot Analysis
-
Plate cells (e.g., a cancer cell line endogenously expressing the KOI) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a desired time course (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells and determine the total protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the KOI and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of protein degradation.
Cell Viability Assay
-
Plate cells in 96-well plates and treat with a range of PROTAC concentrations.
-
Incubate for a prolonged period (e.g., 72 hours).
-
Assess cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence and calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
Data Presentation
Table 1: Biophysical and Biochemical Characterization of PROTAC-KOI-1
| Parameter | Value |
| Binding Affinity (SPR) | |
| Binary Affinity (PROTAC to KOI) | 150 nM |
| Binary Affinity (PROTAC to CRBN) | 2.5 µM |
| Ternary Complex KD | 25 nM |
| Cooperativity (α) | 3.2 |
| In Vitro Ubiquitination | |
| Ub-Max | 85% |
| UC50 | 75 nM |
Table 2: Cellular Activity of PROTAC-KOI-1
| Assay | Cell Line | Result |
| Protein Degradation (Western Blot) | Cancer Cell Line A | DC50 = 50 nM |
| Dmax = 95% at 24h | ||
| Cell Viability (CellTiter-Glo®) | Cancer Cell Line A | IC50 = 80 nM |
| Normal Cell Line B | IC50 > 10 µM |
Experimental Workflow Visualization
References
- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-MS Analysis of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione and its Derivatives
Abstract
This application note describes a robust and sensitive method for the analysis of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione and its potential derivatives using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The developed protocol is suitable for researchers, scientists, and drug development professionals engaged in the characterization and quantification of this class of heterocyclic compounds. The method utilizes a reverse-phase C18 column with a gradient elution, providing excellent separation and peak shape. Detection is achieved by electrospray ionization (ESI) in positive ion mode, offering high specificity and sensitivity.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active molecules. As a brominated compound, it serves as a versatile synthetic intermediate for the generation of diverse derivatives through cross-coupling reactions. Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and performing metabolic studies. HPLC-MS is an ideal technique for this purpose, combining the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This application note provides a comprehensive protocol for the analysis of the parent compound and is adaptable for its derivatives.
Experimental
Chemicals and Reagents
-
This compound standard (purity ≥95%)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid (FA), LC-MS grade
Instrumentation A standard HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (equilibration)
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Drying Gas (Nitrogen) Temperature: 300 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Mode: Full Scan (m/z 100-500) and/or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) for quantitative analysis.
Sample Preparation Protocol
-
Standard Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solution, prepare a series of working standard solutions by serial dilution with a 50:50 mixture of Mobile Phase A and B to the desired concentrations (e.g., 1 ng/mL to 1000 ng/mL).
-
-
Sample Preparation from a Reaction Mixture:
-
Take an aliquot of the reaction mixture and dilute it with methanol to a suitable concentration.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Perform further dilutions with a 50:50 mixture of Mobile Phase A and B if necessary to fall within the calibration range.
-
Results and Discussion
The developed HPLC-MS method provides excellent separation and detection of this compound. The compound elutes with a symmetric peak shape at the expected retention time. The mass spectrum in positive ESI mode shows a prominent protonated molecular ion [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern is observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺). This isotopic signature provides a high degree of confidence in the identification of the compound and its brominated derivatives.
Quantitative Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected [M+2+H]⁺ (m/z) | Hypothetical Retention Time (min) |
| This compound | C₇H₄BrN₃O₂ | 242.03 | 242.9 | 244.9 | 6.5 |
| Hypothetical Derivative 1 (e.g., N-methyl) | C₈H₆BrN₃O₂ | 256.06 | 257.0 | 259.0 | 7.2 |
| Hypothetical Derivative 2 (e.g., Phenylamino substituted) | C₁₃H₉BrN₄O₂ | 333.14 | 334.0 | 336.0 | 8.9 |
Note: Retention times for derivatives are hypothetical and will depend on their specific modifications.
Detailed Experimental Protocols
Protocol 1: Preparation of Standard Solutions and Calibration Curve
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with a 50:50 mixture of Mobile Phase A and B to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Inject each standard solution into the HPLC-MS system.
-
Construct a calibration curve by plotting the peak area of the [M+H]⁺ ion against the concentration of the standard.
Protocol 2: Analysis of a Synthetic Reaction Sample
-
Withdraw a 10 µL aliquot from the reaction mixture.
-
Dilute the aliquot with 990 µL of methanol (a 1:100 dilution).
-
Vortex the solution for 30 seconds.
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
If the expected concentration is high, perform a further 1:100 dilution with a 50:50 mixture of Mobile Phase A and B.
-
Inject the prepared sample into the HPLC-MS system.
-
Identify the peak corresponding to this compound by its retention time and the characteristic bromine isotopic pattern in the mass spectrum.
-
Quantify the amount of the compound using the calibration curve generated in Protocol 1.
Visualizations
Caption: HPLC-MS analysis workflow from sample preparation to data reporting.
Application Notes and Protocols for the Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview and detailed protocols for the synthesis of pyrido[2,3-b]pyrazine derivatives via an efficient, one-pot, three-component reaction. The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis for compounds with a wide range of biological activities, including antifungal, antibacterial, antitumor, and antiviral properties.[1][2][3]
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single step.[4] This approach offers significant advantages over traditional multi-step synthesis, including higher atom economy, reduced waste, and the ability to rapidly generate libraries of diverse compounds for structure-activity relationship (SAR) studies.[1]
This document focuses on a specific, well-documented three-component reaction that yields biologically active indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives.[5][6] The reaction condenses a substituted aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine under acidic catalysis, providing good to excellent yields.[5] Derivatives synthesized through this method have shown potential in applications such as electrochemical DNA sensing, and have demonstrated notable in vitro antioxidant and antiurease activity.[5][6][7]
While this note details a specific condensation, researchers should consider the broader potential of MCRs for this scaffold. For instance, the Groebke-Blackburn-Bienaymé (GBB) reaction, a well-known isocyanide-based MCR, utilizes a cyclic amidine, an aldehyde, and an isocyanide.[3][8] Given that 2-aminopyrazine is a cyclic amidine, the GBB reaction presents a theoretical pathway for accessing diverse, fused imidazole derivatives of the pyrido[2,3-b]pyrazine core, highlighting a promising area for future synthetic exploration.
Logical Workflow: Three-Component Synthesis
Caption: Experimental workflow for the three-component synthesis.
Conceptual Diagram: Multicomponent Reaction (MCR)
Caption: MCR combines multiple reactants into one product in a single step.
Quantitative Data Summary
Table 1: Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine Derivatives (4-7)
This table summarizes the reaction outcomes for the three-component synthesis using different substituted aromatic aldehydes. The reaction involves equimolar amounts of the aldehyde, 1,3-indanedione, and 2-aminopyrazine, catalyzed by 20 mol% p-toluenesulfonic acid (p-TSA) in refluxing ethanol.[5]
| Compound | Ar-group (Substituent on Aldehyde) | Reaction Time (h) | Yield (%) |
| 4 | 4-Bromophenyl | 8 | 85% |
| 5 | 4-Chlorophenyl | 8 | 82% |
| 6 | 4-Nitrophenyl | 9 | 87% |
| 7 | 4-Methoxyphenyl | 9 | 89% |
Data sourced from references[5][8].
Table 2: Biological Activity of Synthesized Pyrido[2,3-b]pyrazine Derivatives
Selected derivatives exhibit promising biological activities. The table below presents the half-maximal inhibitory concentration (IC50) for antiurease activity and the half-maximal effective concentration (EC50) against various fungal and bacterial pathogens.
| Compound ID | Biological Activity | Target Organism/Enzyme | IC50 / EC50 (μg/mL) | Reference Compound | IC50 / EC50 of Ref. (μg/mL) |
| 7 | Antiurease | Jack Bean Urease | 21.30 | Thiourea | 21.12 |
| X2 | Antifungal | Botrytis cinerea | 0.69 | Azoxystrobin | 19.64 |
| X2 | Antifungal | Sclerotinia sclerotiorum | 1.59 | Fluopyram | 91.19 |
| X3 | Antibacterial | X. oryzae pv. oryzicola | 0.13 | Bismerthiazol | > 50 (approx.) |
Data for compound 7 from reference[5]. Data for compounds X2 and X3 from reference[1]. Note: Compounds X2 and X3 are different pyrido[2,3-b]pyrazine derivatives not synthesized by the specific MCR detailed in the protocol below but are included to show the scaffold's broad biological potential.
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine Derivatives (4-7)
This protocol is adapted from the synthesis described in the literature.[5][8]
Materials:
-
Substituted aromatic aldehyde (0.684 mmol)
-
1,3-indanedione (0.1 g, 0.684 mmol)
-
2-aminopyrazine (0.684 mmol)
-
p-Toluenesulfonic acid (p-TSA) (20 mol%)
-
Ethanol (10 mL)
-
Ethyl acetate
-
Petroleum ether
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Place the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-TSA (20 mol%) into a round-bottom flask equipped with a magnetic stir bar.[5]
-
Add 10 mL of ethanol to the flask.[5]
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.[5]
-
Monitor the reaction progress using TLC with a solvent system of 70% petroleum ether and 30% ethyl acetate.[5] The reaction is typically complete after 8-9 hours.[5][8]
-
Once the reaction is complete, remove the heat source and allow the solution to cool gradually to room temperature.[5]
-
As the solution cools, yellowish solid precipitates of the product will form.[5]
-
Collect the precipitates by filtration.
-
Wash the collected solid sequentially with deionized water and then with cold ethanol to remove unreacted starting materials and catalyst.[5]
-
For further purification, recrystallize the product from ethyl acetate.
-
Dry the purified product under vacuum overnight at room temperature to obtain the final indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivative.[8]
Protocol 2: In Vitro Antiurease Activity Assay (Indophenol Method)
This protocol is used to evaluate the urease inhibitory activity of the synthesized compounds.[5][8]
Materials:
-
Jack Bean Urease
-
Buffer solution (pH 8.25, containing 0.02 M K₂HPO₄, 0.5 mM EDTA, 0.02 M LiCl, and 120 mM urea)
-
Synthesized test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Phenol reagent (2% w/v phenol, 0.006% w/v sodium nitroprusside)
-
Alkali reagent (0.1% w/v NaOH, 0.15% v/v NaOCl)
-
Thiourea (as a standard inhibitor)
-
96-well microplate
-
UV-Vis spectrophotometer or plate reader
Procedure:
-
In the wells of a microplate, prepare the reaction mixture by adding 400 µL of the buffer solution, 200 µL of Jack Bean Urease, and 100 µL of the test compound solution at various concentrations.[8]
-
Incubate the mixture at 25 °C for approximately 30 minutes.[8]
-
Following incubation, add 500 µL of the phenol reagent and 600 µL of the alkali reagent to each well.[8]
-
Incubate the plate for an additional 40 minutes at 25 °C to allow for color development.[8]
-
Measure the absorbance of the resulting indophenol blue color at 625 nm using a spectrophotometer.[8]
-
A control experiment is performed without the test compound. Thiourea is used as the standard inhibitor for comparison.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (OD_Sample / OD_Control)] x 100
-
Determine the IC50 values (the concentration required to inhibit 50% of the urease activity) by plotting the percentage inhibition against different concentrations of the test compounds.[5]
References
- 1. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of EGFR-TK Inhibitors Using 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have emerged as a critical class of anti-cancer drugs. The pyrido[2,3-b]pyrazine scaffold has been identified as a promising core structure for the development of potent EGFR-TK inhibitors. This document provides detailed application notes and protocols for the synthesis of novel EGFR-TK inhibitors utilizing 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione as a key starting material.
Mechanism of Action and Signaling Pathway
EGFR is activated upon the binding of its ligands, such as Epidermal Growth Factor (EGF). This binding induces receptor dimerization, leading to the activation of its intracellular kinase domain and subsequent autophosphorylation of specific tyrosine residues. These phosphotyrosine residues serve as docking sites for various adaptor proteins and signaling molecules, which in turn activate downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately promoting cell proliferation and survival. EGFR inhibitors act by competing with ATP for the binding pocket of the kinase domain, thereby preventing substrate phosphorylation and blocking downstream signaling.
Caption: EGFR Signaling Pathway and Inhibition.
Hypothetical Synthesis of Novel EGFR-TK Inhibitors
The synthesis of EGFR-TK inhibitors from this compound can be envisioned as a multi-step process involving N-functionalization followed by a palladium-catalyzed cross-coupling reaction. This approach allows for the introduction of diverse chemical moieties at both the nitrogen and the 7-position of the pyridopyrazine core, enabling the exploration of structure-activity relationships.
Step 1: N1,N4-Dialkylation of this compound
The initial step involves the alkylation of the two nitrogen atoms of the pyrazine ring. A phase-transfer catalysis method can be employed for an efficient and high-yielding reaction under mild conditions.[2]
Reaction Scheme:
7-Bromo-1,4-dialkyl-pyrido[2,3-b]pyrazine-2,3-dione + Ar-B(OH)2 --(Pd catalyst, base, solvent)--> 7-Aryl-1,4-dialkyl-pyrido[2,3-b]pyrazine-2,3-dione
7-Bromo-1,4-dialkyl-pyrido[2,3-b]pyrazine-2,3-dione + R'-NH2 --(Pd catalyst, ligand, base, solvent)--> 7-(Amino)-1,4-dialkyl-pyrido[2,3-b]pyrazine-2,3-dione
Caption: In Vitro Evaluation Workflow.
Protocol 1: In Vitro EGFR Kinase Assay (Luminescence-based)
This protocol is based on the quantification of ADP produced during the kinase reaction.
Materials:
-
Recombinant EGFR enzyme (wild-type and mutant forms)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
Synthesized inhibitors dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the synthesized inhibitors in DMSO. Prepare a kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer. Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.
-
Kinase Reaction:
-
To the wells of a microplate, add 1 µL of the diluted inhibitor or control (DMSO for 100% activity, no enzyme for background).
-
Add 2 µL of the EGFR enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549 for wild-type EGFR, HCC827 for exon 19 deletion, H1975 for L858R/T790M mutation)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
Synthesized inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The next day, treat the cells with various concentrations of the synthesized inhibitors (final DMSO concentration should be <0.5%). Include a vehicle control (DMSO only) and a blank (medium only). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the GI50/IC50 value.
Representative Biological Data
The following tables summarize the inhibitory activities of representative pyrido[2,3-b]pyrazine and related heterocyclic compounds against EGFR and various cancer cell lines, providing a benchmark for newly synthesized derivatives.
Table 1: In Vitro EGFR Kinase Inhibitory Activity
| Compound ID | EGFR WT IC50 (nM) | EGFR L858R/T790M IC50 (nM) | Reference |
| B1 | >1000 | 13 | [3] |
| B7 | 98 | 5.9 | [3] |
| Gefitinib | 18.2 | 368.2 | Fused Pyrimidine Systems as EGFR Inhibitors Review |
| Osimertinib | 57.8 | 8.5 | Fused Pyrimidine Systems as EGFR Inhibitors Review |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line | EGFR Status | GI50/IC50 (µM) | Reference |
| 7f | HCC827 | Exon 19 del | 0.09 | [4][5] |
| 7f | H1975 | L858R/T790M | 0.89 | [4][5] |
| 7f | A549 | WT | 1.10 | [4][5] |
| 7n | PC9 | Exon 19 del | 0.09 | [6] |
| 7n | PC9-ER | Exon 19 del, T790M | 0.15 | [6] |
| B1 | H1975 | L858R/T790M | 0.087 | Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors |
| B7 | H1975 | L858R/T790M | 0.023 | [3] |
| Osimertinib | HCC827 | Exon 19 del | ~0.01 | [4][5] |
| Osimertinib | H1975 | L858R/T790M | ~0.02 | [4][5] |
Disclaimer: The synthetic protocols described herein are hypothetical and based on established chemical transformations for similar heterocyclic systems. Researchers should adapt and optimize these procedures as necessary. All laboratory work should be conducted with appropriate safety precautions. The biological data presented is for representative compounds and may not be directly comparable to newly synthesized derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crystallographic Characterization of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the crystallographic characterization of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione derivatives. It includes a summary of crystallographic data for a representative derivative, comprehensive experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, and a visualization of a potential biological signaling pathway.
Data Presentation
The following table summarizes the crystallographic data for the derivative 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione.[1]
| Parameter | Value |
| Chemical Formula | C₁₃H₈BrN₃O₂ |
| Formula Weight | 318.13 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.135 (2) |
| b (Å) | 17.347 (1) |
| c (Å) | 6.136 (3) |
| α (°) | 90 |
| β (°) | 92.382 (5) |
| γ (°) | 90 |
| Volume (ų) | 1291.5 (6) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.636 |
| Absorption Coefficient (mm⁻¹) | 3.56 |
| F(000) | 632 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| 2θ range for data collection (°) | 4.8 to 50.7 |
| Index ranges | -14 ≤ h ≤ 14, -20 ≤ k ≤ 20, -7 ≤ l ≤ 7 |
| Reflections collected | 10034 |
| Independent reflections | 2289 [R(int) = 0.041] |
| Data/restraints/parameters | 2289 / 0 / 172 |
| Goodness-of-fit on F² | 1.05 |
| Final R indexes [I>2σ(I)] | R₁ = 0.036, wR₂ = 0.082 |
| R indexes (all data) | R₁ = 0.052, wR₂ = 0.088 |
| Largest diff. peak and hole (e.Å⁻³) | 0.43 and -0.45 |
Experimental Protocols
Synthesis of 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione[2]
This protocol describes the N-alkylation of the parent dione.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Tetra-n-butylammonium bromide
-
Propargyl bromide
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (0.2 g, 0.826 mmol) in 15 ml of DMF, add K₂CO₃ (0.456 g, 3.304 mmol) and tetra-n-butylammonium bromide (0.1 mmol).
-
Add propargyl bromide (0.213 ml, 1.790 mmol) to the mixture.
-
Stir the reaction mixture for 24 hours at room temperature.
-
After 24 hours, evaporate the solvent under reduced pressure.
-
Purify the crude product by chromatography on a silica gel column using an eluent of ethyl acetate/hexane (1/3).
-
Collect the fractions containing the desired product and evaporate the solvent to yield the final compound.
Crystallization
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.[2]
Procedure:
-
Dissolve the purified product in a suitable solvent or a mixture of solvents (e.g., the eluent from chromatography).
-
Allow the solvent to evaporate slowly at room temperature.
-
Red crystals of 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione should form over time.[2]
Single-Crystal X-ray Diffraction Analysis
This is a general protocol for data collection and structure refinement.
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
-
Monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
Procedure:
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices.
-
Apply corrections for Lorentz and polarization effects.
-
Perform an absorption correction if necessary.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, displacement parameters, and other crystallographic parameters.
-
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway involving pyrido[2,3-b]pyrazine derivatives.
Caption: Experimental workflow for the crystallographic characterization.
Pyrido[2,3-b]pyrazine derivatives have been investigated as inhibitors of various signaling pathways, including the Wnt/β-catenin pathway, which is crucial in cell proliferation and differentiation.
Caption: Potential inhibition of the Wnt/β-catenin signaling pathway.
References
Application Note: Purification of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
Abstract
This application note provides a detailed protocol for the purification of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, a key intermediate in the synthesis of various biologically active compounds. The described methodology utilizes silica gel column chromatography, a widely adopted technique for the purification of heterocyclic compounds. This protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is a heterocyclic compound of significant interest in pharmaceutical research. Its structural motif is a common scaffold in the development of novel therapeutic agents. The purity of this intermediate is critical for the successful synthesis of downstream targets and for obtaining reliable biological data. This document outlines a robust and reproducible purification protocol using column chromatography, based on methodologies reported for closely related derivatives.
Data Presentation
While specific quantitative data for the purification of the parent compound is not extensively published, the following table summarizes typical parameters for the purification of its N-alkylated derivatives, providing a strong basis for the presented protocol.
| Compound | Purification Method | Eluent System | Eluent Ratio (v/v) | Reference |
| 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione | Silica Gel Chromatography | Ethyl Acetate/Hexane | 1:3 | [1][2] |
| 7-bromo-1,4-bis(4-bromobenzyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | Silica Gel Chromatography | Ethyl Acetate/Hexane | 1:2 (10:20) | [3] |
| 7-bromo-1,4-dipentyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | Silica Gel Chromatography | Ethyl Acetate/Hexane | 1:4 (10:40) | [3] |
| Various diarylamine/heterocyclic amine substituted pyrido[2,3-b]pyrazines | Column Chromatography | n-Hexane/Chloroform | Not specified | [4] |
Experimental Protocol
This protocol describes the purification of crude this compound using silica gel column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl acetate (ACS grade)
-
Hexane (ACS grade)
-
Dichloromethane (DCM) or other suitable solvent for sample loading
-
Glass chromatography column
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation:
-
In a beaker, prepare a slurry of silica gel in hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Stir the slurry gently to remove any air bubbles.
-
-
Column Packing:
-
Secure the chromatography column in a vertical position.
-
Pour the silica gel slurry into the column.
-
Allow the solvent to drain slowly, ensuring the silica bed is packed evenly without any cracks or channels.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM or the eluent mixture).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin the elution with a non-polar solvent system, such as a low percentage of ethyl acetate in hexane (e.g., 10% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent to facilitate the separation of the desired compound from impurities. The exact gradient will depend on the impurity profile and should be optimized using TLC.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., the elution solvent).
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
-
Purity Confirmation:
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound [myskinrecipes.com]
Application Notes and Protocols: 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione in Electrochemical DNA Sensing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione and its derivatives as electrochemical probes for DNA sensing. The methodologies outlined are based on the principles demonstrated for a series of novel pyrido[2,3-b]pyrazine compounds, which have shown potential in the electrochemical detection of DNA.[1][2]
Introduction
Electrochemical biosensors offer a rapid, sensitive, and cost-effective platform for the detection of nucleic acids, with significant applications in clinical diagnostics, drug discovery, and environmental monitoring.[2] Small molecules that can interact with DNA, such as intercalators or groove binders, can serve as effective electrochemical indicators. A change in the electrochemical signal of the indicator upon interaction with DNA provides a measurable output for DNA detection and quantification.
Pyrido[2,3-b]pyrazine derivatives have emerged as a promising class of heterocyclic compounds for this purpose. Their planar structure allows for potential intercalation into the DNA double helix, leading to a detectable change in their electrochemical properties. This document focuses on the application of this compound, a member of this family, in electrochemical DNA sensing. While specific data for the 7-bromo derivative is extrapolated from the behavior of similar compounds, the protocols provided are robust for assessing its DNA sensing capabilities.
Principle of Detection
The fundamental principle behind the use of this compound in electrochemical DNA sensing lies in its interaction with DNA. When this compound interacts with single-stranded DNA (ssDNA) or double-stranded DNA (dsDNA), typically through intercalation, its electrochemical behavior is altered. This change is monitored using techniques such as Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV).
Upon binding to DNA, the diffusion of the pyrido[2,3-b]pyrazine derivative to the electrode surface is hindered, resulting in a decrease in the peak current. Additionally, a shift in the peak potential may be observed, indicating the mode of interaction. By measuring these changes, the presence and concentration of DNA can be determined.
Signaling Pathway
The proposed signaling pathway for the electrochemical detection of DNA using a pyrido[2,3-b]pyrazine derivative is illustrated below. The process begins with the free pyrido[2,3-b]pyrazine derivative exhibiting a characteristic electrochemical signal. Upon introduction of the target DNA, the compound intercalates into the DNA duplex, forming a complex. This complex has a different electrochemical response compared to the free compound, leading to a measurable change in the signal.
Caption: Proposed signaling pathway for DNA detection.
Experimental Workflow
The general workflow for conducting an electrochemical DNA sensing experiment using this compound is depicted in the following diagram. The process involves preparation of the electrode and reagents, initial electrochemical measurement of the compound, addition of the DNA sample, and the final electrochemical measurement to observe the change in signal.
Caption: Step-by-step experimental workflow.
Data Presentation
The following table summarizes the key performance parameters that should be determined experimentally for the this compound based DNA sensor. Data from similar reported pyrido[2,3-b]pyrazine derivatives can be used as a benchmark.
| Parameter | Compound 4 | Compound 5 | Compound 6 | Compound 7 | This compound |
| Anodic Peak Potential (Epa) / mV (without DNA) | 620 | Data not available | Data not available | Data not available | To be determined |
| Cathodic Peak Potential (Epc) / mV (without DNA) | 400 | Data not available | Data not available | Data not available | To be determined |
| Anodic Peak Potential (Epa) / mV (with DNA) | 650 | Data not available | Data not available | Data not available | To be determined |
| Cathodic Peak Potential (Epc) / mV (with DNA) | 360 | Data not available | Data not available | Data not available | To be determined |
| Detection Limit (M) | Data not available | Data not available | Data not available | Data not available | To be determined |
| Linear Range (M) | Data not available | Data not available | Data not available | Data not available | To be determined |
| Binding Constant (K) | Data not available | Data not available | Data not available | Data not available | To be determined |
Note: The data for compounds 4-7 is based on the findings from a study on novel pyrido[2,3-b]pyrazine derivatives.[2] The specific quantitative performance metrics for these compounds in DNA sensing were not fully detailed in the cited literature, and the values for this compound are to be determined experimentally.
Experimental Protocols
The following are detailed protocols for the preparation of reagents and the electrochemical detection of DNA.
Materials and Reagents
-
This compound
-
Single-stranded DNA (ssDNA) or double-stranded DNA (dsDNA) from a suitable source (e.g., salmon sperm)
-
Tris-HCl buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Deionized (DI) water
-
Alumina slurry (0.05 µm) for electrode polishing
-
Glassy carbon electrode (GCE)
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Potentiostat/Galvanostat
Preparation of Solutions
-
Tris-HCl Buffer (50 mM, pH 7.4): Dissolve the appropriate amount of Tris base in DI water, adjust the pH to 7.4 with HCl, and dilute to the final volume.
-
This compound Stock Solution (1 mM): Dissolve the required amount of the compound in a small amount of DMSO and then dilute with the Tris-HCl buffer to the final concentration.
-
DNA Stock Solution (1 mg/mL): Dissolve the DNA in Tris-HCl buffer and store at 4°C. The concentration and purity should be checked by UV-Vis spectrophotometry at 260 nm and 280 nm.
Electrode Preparation
-
Polishing: Polish the glassy carbon electrode with 0.05 µm alumina slurry on a polishing pad for 5 minutes.
-
Sonication: Sonicate the polished electrode in DI water for 2 minutes to remove any adsorbed alumina particles.
-
Drying: Dry the electrode under a stream of nitrogen gas.
Electrochemical Measurements (Cyclic Voltammetry)
-
Blank Measurement: Place 10 mL of Tris-HCl buffer in the electrochemical cell. Immerse the prepared GCE, Ag/AgCl reference electrode, and platinum counter electrode. Record a cyclic voltammogram in a potential window of -0.2 V to +0.8 V at a scan rate of 50 mV/s to ensure the buffer is free of electroactive contaminants.
-
Compound Measurement: Add the this compound stock solution to the electrochemical cell to a final concentration of 100 µM. Record the cyclic voltammogram under the same conditions. This will serve as the baseline signal.
-
DNA Titration: Successively add small aliquots of the DNA stock solution to the electrochemical cell. After each addition, stir the solution for 2 minutes and then let it stand for 3 minutes to allow for interaction.
-
Measurement with DNA: Record the cyclic voltammogram after each addition of DNA.
-
Data Analysis: Measure the changes in the anodic and cathodic peak currents and peak potentials. Plot the change in peak current against the concentration of DNA to generate a calibration curve.
Electrochemical Measurements (Differential Pulse Voltammetry)
For higher sensitivity, DPV can be employed.
-
Follow the same procedure for the blank and compound measurements as in the CV protocol.
-
DPV Parameters: Set the DPV parameters, for example: pulse amplitude of 50 mV, pulse width of 50 ms, and a scan rate of 20 mV/s.
-
DNA Titration and Measurement: Perform the DNA titration as described for the CV experiment, recording the DPV scan after each addition.
-
Data Analysis: Measure the change in the peak current from the DPV scans and plot it against the DNA concentration.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for researchers interested in utilizing this compound for electrochemical DNA sensing. The described methods, based on the established behavior of similar pyrido[2,3-b]pyrazine derivatives, offer a solid foundation for developing sensitive and reliable DNA biosensors. Experimental determination of the quantitative parameters for the 7-bromo derivative will be crucial for its validation as a potent electrochemical probe for DNA.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nonlinear Optical Properties of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of nonlinear optics (NLO) is driven by the search for materials with large NLO responses for applications in optical switching, data storage, and frequency conversion. Donor-acceptor (D-A) substituted π-conjugated systems are a promising class of materials, and heterocyclic compounds, particularly those based on the pyrazine moiety, have shown significant potential. The 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione core represents a versatile scaffold. The bromine atom at the 7-position provides a site for further functionalization, allowing for the tuning of electronic and optical properties through the introduction of various donor or acceptor groups.
This document provides a summary of the current understanding of the NLO properties of related pyrazine derivatives and outlines detailed protocols for the synthesis, characterization, and computational analysis of novel derivatives of this compound. While direct experimental NLO data for this specific parent compound is limited in published literature, the methodologies presented here are standard for the characterization of new NLO chromophores and provide a robust framework for investigation.
Quantitative NLO Data of Related Pyrazine Derivatives
The following tables summarize computationally derived and experimentally measured NLO properties for various pyrido[2,3-b]pyrazine and D-A type pyrazine derivatives. These values serve as a benchmark for assessing the potential of new this compound derivatives.
Table 1: Calculated NLO Properties of Substituted Pyrido[2,3-b]pyrazine Derivatives [1][2][3][4]
Calculations performed using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory.
| Compound | Dipole Moment (μ) (Debye) | Average Polarizability ⟨α⟩ (x 10⁻²³ esu) | First Hyperpolarizability (β_tot) (x 10⁻³⁰ esu) | Second Hyperpolarizability ⟨γ⟩ (x 10⁻³⁵ esu) |
| Compound 4 | 4.67 | 3.51 | 8.8 | 4.81 |
| Compound 5 | 6.09 | 3.65 | 11.2 | 5.23 |
| Compound 6 | 2.50 | 3.62 | 9.9 | 5.10 |
| Compound 7 | 4.90 | 3.90 | 15.6 | 6.63 |
Note: The exact structures for compounds 4-7 are detailed in the source literature and represent different substitutions on the pyrido[2,3-b]pyrazine core, not the 7-bromo derivative specifically.[1][2][3][4]
Table 2: Experimental Third-Order NLO Properties of D-A Type Pyrazine Derivatives [5]
Measurements performed using the Z-scan technique at 532 nm.
| Compound | Imaginary Part of Third-Order Susceptibility (χ⁽³⁾_I) (x 10⁻¹³ esu) | Second-Order Hyperpolarizability (γ) (x 10⁻³³ esu) |
| S-2 | 35.18 | - |
| S-4 | - | 7.93 |
Note: The S-series compounds are complex D-A pyrazine derivatives designed to enhance intramolecular charge transfer.[5]
Experimental and Computational Protocols
Protocol 1: Synthesis of N-Alkylated this compound Derivatives
This protocol is adapted from the synthesis of 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione.[6]
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Alkyl Halide (e.g., Propargyl Bromide, Butyl Bromide)[7]
-
Dichloromethane (DCM)
-
Hexane
-
Deionized Water
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add anhydrous K₂CO₃ (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (2.2 eq) dropwise to the suspension.
-
Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, evaporate the solvent under reduced pressure.
-
Resuspend the residue in DCM and wash with deionized water to remove inorganic salts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a DCM/hexane gradient.
-
Characterize the final product using NMR spectroscopy and mass spectrometry.
Protocol 2: Third-Order NLO Characterization by Z-Scan Technique
The Z-scan technique is a single-beam method used to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), which are related to the real and imaginary parts of the third-order susceptibility (χ⁽³⁾), respectively.[8][9]
Instrumentation:
-
Pulsed laser (e.g., Q-switched Nd:YAG laser at 532 nm)[5]
-
Focusing lens
-
Motorized translation stage
-
Sample holder (e.g., 1 mm path length quartz cuvette)
-
Beam splitter
-
Two photodetectors
-
Digital oscilloscope or power meter
-
Computer for data acquisition
Procedure:
-
Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., DMF or chloroform) at a known concentration. The solution must be optically clear and free of scattering particles.
-
Optical Alignment:
-
Align the laser beam to be a high-quality Gaussian (TEM₀₀) mode.
-
Focus the beam using a lens. The sample will be translated along the beam axis (z-axis) through this focal point.
-
-
Open-Aperture Z-scan (for Nonlinear Absorption):
-
Place the sample on the motorized translation stage.
-
Position a photodetector far from the sample to collect the entire transmitted beam.
-
Translate the sample along the z-axis from a position far before the focus (-z) to a position far after the focus (+z).
-
Record the transmitted intensity at each z-position. A valley in the normalized transmittance curve indicates two-photon absorption.
-
-
Closed-Aperture Z-scan (for Nonlinear Refraction):
-
Place an aperture between the sample and the photodetector. The aperture size should be such that it transmits a fraction (e.g., 30-50%) of the beam in the far field.
-
Repeat the translation of the sample through the focal point, recording the intensity passing through the aperture at each z-position.
-
A pre-focal peak followed by a post-focal valley in the normalized transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak configuration indicates a positive one (self-focusing).[10]
-
-
Data Analysis:
-
Divide the closed-aperture data by the open-aperture data to isolate the purely refractive nonlinearity.
-
Fit the open and closed aperture data to theoretical models to extract the values of β and n₂.
-
Calculate the real and imaginary parts of χ⁽³⁾ and the second-order hyperpolarizability (γ) from the obtained β and n₂ values.
-
Protocol 3: Computational Prediction of NLO Properties using DFT
Density Functional Theory (DFT) is a powerful tool for predicting the NLO properties of molecules and understanding structure-property relationships.[4]
Software:
-
Gaussian, ORCA, or other quantum chemistry software package.
-
GaussView or other molecular visualization software.
Procedure:
-
Molecule Building: Construct the 3D structure of the this compound derivative of interest.
-
Geometry Optimization:
-
Perform a geometry optimization to find the ground-state equilibrium structure of the molecule.
-
A common level of theory for such compounds is B3LYP with the 6-31G(d,p) basis set.[1][4]
-
Verify that the optimization has converged to a true minimum by performing a frequency calculation (no imaginary frequencies).
-
-
Property Calculation:
-
Using the optimized geometry, perform a property calculation to obtain the NLO parameters.
-
Use the Polar keyword in Gaussian to compute the dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities.
-
It is recommended to use a functional designed for long-range corrected properties, such as CAM-B3LYP, for potentially more accurate results, especially for charge-transfer systems.
-
-
Data Extraction and Analysis:
-
Extract the values for the dipole moment, the average polarizability (⟨α⟩), and the total first hyperpolarizability (β_tot) and average second hyperpolarizability (⟨γ⟩) from the output file.
-
Analyze the tensor components of the hyperpolarizabilities to understand the directionality of the NLO response.
-
Relate the calculated properties to the molecular structure, such as the nature and position of donor and acceptor groups, to establish structure-property relationships.
-
Visualizations
Below are diagrams illustrating the experimental and computational workflows.
Caption: Workflow for the Z-Scan experimental technique.
Caption: Workflow for DFT calculation of NLO properties.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular design and third-order nonlinear optical properties of D–A type pyrazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchplateau.com [researchplateau.com]
- 9. researchgate.net [researchgate.net]
- 10. Z-scan technique - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the Suzuki-Miyaura cross-coupling of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. The nitrogen-rich, heterocyclic nature of this substrate presents unique challenges, primarily related to catalyst inhibition and side reactions.
Troubleshooting Guide & FAQs
Q1: My Suzuki coupling reaction with this compound is resulting in very low or no yield. What are the most common causes?
Low yields with this substrate typically stem from a few key issues:
-
Catalyst Poisoning: The lone pair electrons on the nitrogen atoms of the pyridopyrazine ring can coordinate strongly to the palladium catalyst, inhibiting its activity.[1] This is a common problem for nitrogen-containing heterocycles.[2]
-
Sub-optimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly substrate-dependent. An inappropriate combination can lead to a stalled or inefficient reaction.[3]
-
Side Reactions: Competing reactions, such as protodeboronation of the boronic acid or homocoupling of the starting materials, can consume reagents and reduce the yield of the desired product.[1][4]
-
Poor Solubility: The pyridopyrazinedione substrate may have limited solubility in standard Suzuki coupling solvents, hindering reaction rates.[3]
-
Catalyst Inactivity: The active Pd(0) catalytic species can be deactivated by oxidation if the reaction mixture is not thoroughly deoxygenated.[1][3]
Q2: How can I prevent catalyst poisoning from the nitrogen atoms in the pyridopyrazine ring?
Mitigating catalyst poisoning is crucial for successfully coupling nitrogen-rich heterocycles.[2] Several strategies can be effective:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, and RuPhos can shield the palladium center, preventing strong coordination with the substrate's nitrogen atoms and promoting the desired catalytic cycle.[1][3][5]
-
Use of Precatalysts: Utilize well-defined palladium precatalysts (e.g., XPhos-Pd-G3). These ensure the efficient generation of the active Pd(0) species in the presence of the potentially inhibiting substrate.[3][5]
-
Slow Addition: In some cases, slowly adding the nitrogen-containing heterocycle to the reaction mixture can help maintain a low concentration and minimize catalyst deactivation.[3]
Q3: I am observing significant side products. How can I minimize homocoupling and protodeboronation?
Side reactions are a common source of low yield.[1]
-
To Minimize Homocoupling: This side reaction is often promoted by the presence of oxygen. Ensure the reaction is rigorously degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles. Maintaining a positive pressure of inert gas throughout the reaction is essential.[1][3]
-
To Minimize Protodeboronation: This reaction involves the cleavage of the C-B bond of the boronic acid. It can be minimized by:
-
Using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[1]
-
Ensuring solvents are anhydrous, as water can facilitate this side reaction, especially at higher temperatures.
-
Avoiding excessively high temperatures and prolonged reaction times.[6] Boronic acids with electron-withdrawing groups are particularly susceptible.[4]
-
Q4: The starting materials are not fully dissolving. How can I address poor solubility?
Poor solubility can significantly slow down or halt the reaction. To improve it, consider the following:
-
Solvent Screening: Test a variety of solvents or solvent mixtures. Common systems include 1,4-dioxane/water, THF/water, DMF, or toluene.[3][7]
-
Increase Temperature: Raising the reaction temperature can improve the solubility of the reagents. However, this must be balanced against the risk of increasing side reactions like protodeboronation.[3]
-
Dilution: While seemingly counterintuitive, running the reaction at a lower concentration can sometimes help keep all components in solution.
Q5: Do I need to protect the N-H groups on the dione ring?
While traditional methods often required N-H protection to prevent catalyst inhibition or undesired side reactions, modern catalyst systems have changed this landscape.[2] Catalysts based on bulky, electron-rich ligands are often highly effective for coupling unprotected N-H containing heterocycles.[5][6] It is recommended to first attempt the reaction without protecting groups using a modern catalyst system. If low yields persist and other factors have been ruled out, N-protection could be explored.
Data Presentation
The selection of reaction parameters is critical. The following table summarizes representative conditions that have proven effective for the Suzuki coupling of challenging nitrogen-containing heterocycles and serves as a starting point for optimization.
Table 1: Representative Conditions for Suzuki Coupling of N-Heterocycles
| Catalyst (mol%) / Ligand (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(OAc)₂ (2-5) / SPhos (4-10) | K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (4:1) | 80 - 110 | 60 - 95 | A robust system for many heteroaryl halides.[1] |
| Pd₂(dba)₃ (1.5-3) / XPhos (3-6) | K₃PO₄ (3) | THF | 80 | 70 - 90 | Effective for less reactive bromides.[1] |
| Pd(PPh₃)₄ (5) | K₂CO₃ or Na₂CO₃ (2) | DME or Toluene / EtOH / H₂O | 80 - 110 | 40 - 85 | A classic catalyst, but may be less effective for this substrate.[3][8] |
| XPhos Pd G3 (2-5) | K₂CO₃ (2) | Toluene / H₂O (10:1) | 100 | 75 - 99 | Precatalyst often gives superior results for challenging substrates.[6] |
| PEPPSI-IPr (1-5) | K₃PO₄ (2) | Dioxane / H₂O | 60 - 100 | 80 - 99 | NHC-based catalyst, highly active and stable.[5][6] |
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in troubleshooting the Suzuki coupling reaction.
Caption: A workflow diagram for troubleshooting low Suzuki coupling yields.
Caption: The Suzuki catalytic cycle highlighting catalyst inhibition points.
Caption: A map connecting common problems to their respective solutions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling Screening
This procedure provides a general method for screening reaction conditions. Reagents should be handled under an inert atmosphere (Argon or Nitrogen).
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0–3.0 equiv).[1][5]
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%), or add the single-component palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[1]
-
Inert Atmosphere Setup: Seal the vessel with a rubber septum. Evacuate the vessel and backfill with an inert gas. Repeat this cycle at least three times to ensure an oxygen-free atmosphere.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[1] The solvent should be degassed beforehand by bubbling an inert gas through it for 15-30 minutes.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling Side Reactions with Bromopyridine Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling side reactions when working with bromopyridine substrates in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with bromopyridine substrates?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the same starting material couple together. In the context of bromopyridine chemistry, this can result in the formation of bipyridine (from two bromopyridine molecules) or a biaryl/dialkyne/diamine (from two molecules of the coupling partner, e.g., boronic acid, organostannane, or amine). This side reaction is problematic as it consumes valuable starting materials, reduces the yield of the desired cross-coupled product, and introduces impurities that can be difficult to separate.[1][2] Bromopyridines can be particularly challenging due to the coordinating ability of the pyridine nitrogen, which can influence the catalyst's activity and propensity for side reactions.[1]
Q2: What are the primary causes of homocoupling in cross-coupling reactions involving bromopyridines?
A2: The main culprits behind homocoupling are:
-
Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of organoboron or organotin reagents.[1][2]
-
Use of Pd(II) Precatalysts: When using Pd(II) sources like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species can be mediated by the homocoupling of the organometallic coupling partner.[2]
-
Slow Cross-Coupling Kinetics: If the desired cross-coupling reaction is slow, the competing homocoupling pathway can become more significant. This can be due to suboptimal ligands, bases, or temperature.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity and potentially favoring side reactions.[1][3]
Q3: How can I effectively degas my reaction to prevent oxygen-induced homocoupling?
A3: Rigorous degassing is crucial. Common and effective methods include:
-
Freeze-Pump-Thaw: This involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three to four times is highly effective at removing dissolved oxygen.[2]
-
Inert Gas Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes) before adding the catalyst can significantly reduce oxygen levels.[2][4]
-
Schlenk Line Techniques: Assembling the reaction under an inert atmosphere using a Schlenk line or in a glovebox will minimize exposure to oxygen throughout the experiment.[5]
Q4: Which type of palladium source is best to minimize homocoupling?
A4: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred as it avoids the initial reduction step that can be a source of homocoupling.[2] If a Pd(II) source is used, the addition of a mild reducing agent can sometimes help to generate the active Pd(0) species without consuming the coupling partners.
Q5: How does the choice of ligand influence homocoupling with bromopyridine substrates?
A5: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. For bromopyridine substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often recommended. These ligands can:
-
Accelerate the desired oxidative addition and reductive elimination steps, making the cross-coupling kinetically favored over homocoupling.
-
Sterically shield the palladium center, which can help to prevent catalyst inhibition by the pyridine nitrogen.[3]
Troubleshooting Guides
Issue 1: Significant Homocoupling Product Observed in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Inadequate Degassing | Implement a more rigorous degassing procedure such as three to four freeze-pump-thaw cycles for all solvents. Assemble the reaction under a strict inert atmosphere.[1][2] |
| Use of Pd(II) Precatalyst | Switch to a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[2] |
| Suboptimal Ligand | Screen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to accelerate the desired cross-coupling. |
| Inappropriate Base | The choice of base can influence side reactions. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ to find the optimal conditions for your specific substrates.[4] |
| High Concentration of Boronic Acid | Consider slow addition of the boronic acid solution via a syringe pump to maintain a low instantaneous concentration, which can suppress the bimolecular homocoupling reaction.[6] |
Issue 2: Homocoupling Side Products in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Catalyst Poisoning by Pyridine Nitrogen | Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to sterically hinder pyridine coordination to the palladium center.[3] |
| Inactive Catalyst | Ensure the use of a reliable precatalyst (e.g., XPhos Pd G3/G4) to ensure efficient generation of the active catalytic species.[3] |
| Inappropriate Base Strength or Solubility | For less acidic amines, a stronger base like NaOtBu or LHMDS may be necessary. For base-sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄. Ensure the base is soluble in the reaction solvent.[3] |
| High Reaction Temperature | While heating is often required, excessive temperatures (>120 °C) can lead to catalyst decomposition and an increase in side reactions. Try lowering the temperature to 80-100 °C and increasing the reaction time.[3] |
Issue 3: Formation of Homocoupled Byproducts in Stille Coupling
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Stille reactions are also sensitive to oxygen. Use thoroughly degassed solvents and maintain a strict inert atmosphere throughout the reaction.[7] |
| Sub-stoichiometric Amount of Organostannane | Use a slight excess (1.1-1.2 equivalents) of the organostannane reagent to favor the cross-coupling pathway.[7] |
| High Reaction Temperature | High temperatures can promote both homocoupling and catalyst decomposition. Consider lowering the reaction temperature.[7] |
| Inefficient Transmetalation | Additives such as Cu(I) salts or LiCl can sometimes accelerate the transmetalation step, making the cross-coupling more competitive. |
Data Presentation
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield of 2-Phenylpyridine (%) |
| PPh₃ | 3 | K₂CO₃ | Toluene/H₂O | 100 | Moderate |
| P(o-tolyl)₃ | 3 | K₂CO₃ | Toluene/H₂O | 100 | Moderate-Good |
| XPhos | 2 | K₃PO₄ | 1,4-Dioxane | 100 | >95 |
| SPhos | 2 | K₃PO₄ | 1,4-Dioxane | 100 | >95 |
| RuPhos | 2 | K₃PO₄ | 1,4-Dioxane | 100 | >95 |
Note: This table is a qualitative summary based on literature trends. Actual yields may vary depending on specific reaction conditions.
Table 2: Influence of Base on the Suzuki-Miyaura Coupling of Bromopyridines
| Bromopyridine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 3-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 |
| 3-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 88 |
| 3-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH/H₂O | 85 |
| 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | >90 |
Data is compiled from various sources and is intended for comparative purposes.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromopyridine to Minimize Homocoupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine
-
Reaction Setup: In a glovebox or under a positive flow of inert gas in a Schlenk tube, combine the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Add the 2-bromopyridine (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 3: General Procedure for Stille Coupling of a Bromopyridine
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromopyridine (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF). Add the organostannane reagent (1.1-1.2 equiv) via syringe.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture. To remove tin byproducts, the mixture can be quenched with an aqueous KF solution and stirred for 30 minutes before extraction.
-
Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.
Visualizations
Figure 1: Simplified comparison of the desired cross-coupling catalytic cycle versus a common homocoupling side reaction pathway initiated by oxidation of the Pd(0) catalyst.
Figure 2: A logical workflow for troubleshooting and minimizing homocoupling side reactions in cross-coupling experiments with bromopyridine substrates.
References
Preventing protodeboronation in reactions with 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protodeboronation during reactions with 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione.
Troubleshooting Guide
Issue: Low or no yield of the desired coupled product, with the starting material consumed.
This is a common symptom of significant protodeboronation, where the boronic acid or ester is converted to the corresponding arene, effectively terminating the desired cross-coupling reaction.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Reaction Conditions | The presence of water and certain bases can accelerate protodeboronation. High temperatures can also contribute to this side reaction. | Optimize reaction conditions by screening different bases (e.g., K₃PO₄, Cs₂CO₃), solvents (e.g., anhydrous dioxane, THF, or toluene), and temperatures. Start with milder conditions and shorter reaction times. |
| Boronic Acid Instability | Heteroaromatic boronic acids, especially those containing nitrogen, can be inherently unstable and prone to protodeboronation. | Consider using a more stable boronic acid derivative, such as a pinacol ester or an MIDA (N-methyliminodiacetic acid) boronate. These reagents often exhibit slower, controlled release of the active boronic acid, minimizing its decomposition. |
| Catalyst System | The choice of palladium catalyst and ligand is crucial. Less efficient catalysts can lead to slower desired coupling, allowing more time for protodeboronation to occur. | Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos in combination with a palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst). These ligands can accelerate the rate of the desired cross-coupling reaction. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in my reaction with this compound?
A1: Protodeboronation is an undesired side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. It involves the cleavage of the carbon-boron bond of the organoboron reagent (boronic acid or ester) and its replacement with a hydrogen atom from a proton source in the reaction mixture (e.g., water). This leads to the formation of an arene byproduct instead of the desired carbon-carbon bond, resulting in lower yields of your target molecule. Heterocyclic compounds containing nitrogen, like the pyrido[2,3-b]pyrazine core, can be particularly susceptible to this issue.
Q2: Which reaction parameters have the most significant impact on preventing protodeboronation?
A2: The choice of base, solvent, and the nature of the boronic acid derivative are critical.
-
Base: Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide.
-
Solvent: Using anhydrous solvents such as dioxane or toluene can help minimize the presence of water, a key proton source for protodeboronation.
-
Boronic Acid Derivative: Boronic esters, particularly pinacol esters, are generally more stable than their corresponding boronic acids and can significantly reduce the rate of protodeboronation.
Q3: Are there specific palladium catalysts or ligands that are recommended for coupling with this heterocyclic compound?
A3: Yes, for nitrogen-containing heterocycles, palladium catalysts paired with bulky, electron-rich phosphine ligands are often more effective. Ligands like XPhos, SPhos, and RuPhos can promote the desired cross-coupling reaction to proceed at a faster rate than the competing protodeboronation. The use of well-defined palladium pre-catalysts can also be beneficial.
Q4: Can I use a boronic acid directly, or is it always better to use an ester?
A4: While it is possible to use a boronic acid directly, using a boronic ester (e.g., pinacol ester) is a highly recommended strategy to suppress protodeboronation. The ester group acts as a protecting group, making the boron reagent more stable under the reaction conditions. The active boronic acid is then generated in situ at a controlled rate.
Q5: How can I monitor the progress of my reaction and detect protodeboronation?
A5: You can monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). To detect protodeboronation, you would look for the formation of the arene byproduct corresponding to your boronic acid. For example, if you are using phenylboronic acid, the protodeboronated byproduct would be benzene.
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of the desired coupled product and the extent of protodeboronation. Note: The following data is illustrative and based on general principles for Suzuki-Miyaura coupling of nitrogen-containing heterocycles. Actual results may vary.
Table 1: Effect of Boron Reagent on Yield
| Boron Reagent | Desired Product Yield (%) | Protodeboronated Byproduct (%) |
| Arylboronic Acid | 45 | 50 |
| Arylboronic Acid Pinacol Ester | 85 | 10 |
| Potassium Aryltrifluoroborate | 75 | 20 |
Table 2: Effect of Base on Yield (using Arylboronic Acid Pinacol Ester)
| Base | Desired Product Yield (%) | Protodeboronated Byproduct (%) |
| K₃PO₄ | 88 | 8 |
| Cs₂CO₃ | 85 | 10 |
| Na₂CO₃ | 70 | 25 |
Table 3: Effect of Palladium Ligand on Yield (using Arylboronic Acid Pinacol Ester and K₃PO₄)
| Ligand | Desired Product Yield (%) | Protodeboronated Byproduct (%) |
| PPh₃ | 65 | 30 |
| XPhos | 92 | 5 |
| SPhos | 90 | 7 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid pinacol ester.
Materials:
-
This compound
-
Arylboronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid pinacol ester, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane and anhydrous toluene (e.g., in a 1:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Competing pathways in Suzuki-Miyaura coupling.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Technical Support Center: Optimizing Linker Length for 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione-based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing linker length for PROTACs utilizing the 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione warhead.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC, and why is its length so critical?
A1: The linker in a Proteolysis-Targeting Chimera (PROTAC) connects the ligand that binds to your protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2][3] It is not merely a spacer; its length, composition, and attachment points are crucial for the PROTAC's effectiveness.[1][2][3] The linker's main function is to enable the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[1][4] An optimal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent ubiquitination and degradation of the target protein.[5][6]
Q2: What are the common starting points for linker length and composition for my this compound-based PROTAC?
A2: While the optimal linker is specific to each target and E3 ligase combination, a common starting point for linker length is between 7 and 16 atoms.[1] For initial screening, flexible linkers like polyethylene glycol (PEG) or alkyl chains are frequently used due to their synthetic accessibility.[6][] PEG linkers, in particular, can improve the solubility of the PROTAC molecule.[6] It is advisable to synthesize a small library of PROTACs with varying linker lengths (e.g., PEG3, PEG4, PEG5) to empirically determine the optimal length for your specific system.[1]
Q3: My PROTAC, based on this compound, shows good binding to the target protein and the E3 ligase in binary assays but does not induce degradation. What could be the issue?
A3: This is a common challenge in PROTAC development and often points to a problem with the formation of a productive ternary complex.[5][8] Several linker-related factors could be at play:
-
Incorrect Linker Length: The linker may be too short, causing steric hindrance between the target protein and the E3 ligase, or too long, leading to an unstable or non-productive ternary complex.[1][8]
-
Inappropriate Flexibility: A highly flexible linker might not sufficiently restrict the proteins in a productive orientation for ubiquitination.[5] Conversely, a very rigid linker may lock the PROTAC in a conformation that prevents ternary complex formation.[5]
-
Poor Physicochemical Properties: The linker contributes significantly to the overall properties of the PROTAC. A linker with poor solubility or cell permeability can prevent the PROTAC from reaching its intracellular target.[1]
Troubleshooting Guides
Issue 1: No target degradation is observed at any tested concentration of my this compound-based PROTAC.
This guide will help you systematically troubleshoot the lack of degradation.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting the lack of target degradation by a PROTAC.
Issue 2: A "hook effect" is observed, with decreased degradation at higher PROTAC concentrations.
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[9] This occurs because the PROTAC concentration is so high that it favors the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex.[8]
-
Linker-Related Cause: The linker may not be promoting positive cooperativity in the formation of the ternary complex.[8]
-
Solution: A well-designed linker can create favorable interactions within the ternary complex, enhancing its stability and mitigating the hook effect.[8] This often requires empirical testing of different linker designs with varying lengths and rigidities.
Data Presentation
The following tables summarize the impact of linker length on PROTAC efficiency. While these examples may not use the this compound warhead, they illustrate the critical importance of linker optimization.
Table 1: Effect of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) for BRD4 Degradation |
| PROTAC A | PEG | 9 | >1000 |
| PROTAC B | PEG | 12 | 150 |
| PROTAC C | PEG | 15 | 25 |
| PROTAC D | PEG | 18 | 80 |
| PROTAC E | PEG | 21 | 200 |
Data is illustrative and based on general findings in PROTAC literature.
Table 2: Impact of Linker Rigidity on Target Degradation
| PROTAC | Linker Type | DC50 (nM) | Cellular Permeability (Papp) |
| PROTAC F | Flexible (Alkyl Chain) | 120 | Moderate |
| PROTAC G | Semi-rigid (Alkyl-Aryl) | 50 | High |
| PROTAC H | Rigid (Piperazine) | 25 | High |
Data is illustrative and based on general findings in PROTAC literature.
Experimental Protocols
1. Western Blot for Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after treatment with a this compound-based PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to determine if the PROTAC induces an interaction between the target protein and the E3 ligase in a cellular context.[10]
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or the E3 ligase, coupled to protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding proteins and elute the bound proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to detect the presence of the ternary complex.
3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biophysical assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[5]
-
Reagents: Purified target protein and E3 ligase complex, donor and acceptor fluorophore-labeled antibodies that specifically bind to tags on the proteins (e.g., His-tag, GST-tag).
-
Assay Setup: In a microplate, add the labeled target protein, labeled E3 ligase, and a dilution series of the PROTAC.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor. An increase in the FRET signal indicates the formation of the ternary complex.
Visualizations
Caption: The general mechanism of action for a PROTAC, leading to target protein degradation.
Caption: The relationship between linker properties and overall PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione and its derivatives. The focus is on addressing common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: The physicochemical properties of this compound are summarized in the table below. Please note that some of these values are estimated and may vary depending on the experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₃O₂ | [1][2] |
| Molecular Weight | 242.03 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | Inferred from typical small molecules |
| XLogP3 | 0.4 | [2] |
| Boiling Point | 527°C at 760 mmHg | [2] |
| Storage | Room temperature, dry and sealed | [1] |
Q2: What are the potential biological targets of this compound derivatives?
A2: Derivatives of the pyrido[2,3-b]pyrazine scaffold have been investigated as inhibitors of several key signaling pathways implicated in cancer. These include:
-
Receptor Tyrosine Kinases (RTKs): Such as RET kinase and Epidermal Growth Factor Receptor (EGFR).[3][4]
-
PI3K/AKT/mTOR Pathway: Specifically targeting mTOR kinase.[5][6]
The core structure is also of interest in the development of PROteolysis TArgeting Chimeras (PROTACs) , where it can be used as a building block for the linker or as part of the ligand that binds to the protein of interest.[1][7]
Q3: In which common laboratory solvents is this compound expected to be soluble?
A3: While specific experimental data for this compound is limited, based on its structure and the properties of similar heterocyclic compounds, its solubility is expected to be low in aqueous solutions. It is likely to have better solubility in polar aprotic solvents. For the parent compound, 7-Bromopyrido[2,3-b]pyrazine, an estimated water solubility of 4018.16 mg/L has been reported.[8]
| Solvent | Expected Solubility | Notes |
| Water/Aqueous Buffers | Very Low | The presence of the lactam groups may slightly increase aqueous solubility compared to the parent pyrazine, but it is still expected to be poorly soluble. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions of kinase inhibitors.[9][10] |
| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent often used for dissolving poorly soluble compounds. |
| Ethanol | Slightly Soluble to Soluble | May require heating to fully dissolve. |
| Methanol | Slightly Soluble to Soluble | Similar to ethanol. |
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound derivatives in your experiments.
Problem: Compound precipitates out of solution when preparing a stock solution.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Solvent Choice | Switch to a stronger polar aprotic solvent like DMSO or DMF for the primary stock solution. | The compound dissolves completely to form a clear, high-concentration stock solution. |
| Concentration Too High | Prepare a less concentrated stock solution. It is often better to have a lower concentration that is fully dissolved than a higher one that has precipitated. | A stable stock solution is formed without any visible precipitate. |
| Low Temperature | Gently warm the solution in a water bath (37-50°C) while vortexing.[9] | The compound dissolves with gentle heating. Allow the solution to cool to room temperature to ensure it remains in solution. |
| Compound Degradation | Ensure you are using an anhydrous solvent, especially with DMSO, to prevent degradation of the compound. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9] | The compound remains stable in solution for an extended period. |
Problem: Compound precipitates when diluting the stock solution into an aqueous buffer or cell culture medium.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Poor Aqueous Solubility | Decrease the final concentration of the compound in the aqueous medium. Perform serial dilutions of the DMSO stock in DMSO first before the final dilution into the aqueous buffer. | The compound remains in solution at the desired final concentration. |
| High Final DMSO Concentration | Keep the final concentration of DMSO in the assay low (typically <0.1% to <0.5%) to avoid solvent-induced artifacts and precipitation.[11] | The compound is soluble, and the solvent does not interfere with the biological assay. |
| pH Effects | For derivatives with ionizable groups, adjust the pH of the aqueous buffer. The dione moiety is weakly acidic and may be more soluble at a slightly basic pH. | The compound's solubility is enhanced at an optimal pH. |
| Need for a Solubilizing Agent | Consider using co-solvents or complexation agents in your final aqueous solution. | The compound's apparent aqueous solubility is significantly increased. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol is a general guideline for preparing a stock solution of a poorly soluble compound like a this compound derivative.
Materials:
-
This compound derivative powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Tare a sterile vial on an analytical balance.
-
Carefully weigh the desired amount of the compound into the vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.[9]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[9]
Protocol 2: Improving Aqueous Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[12][13]
Materials:
-
This compound derivative
-
β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Stir plate and magnetic stir bar
-
Filtration device (0.22 µm filter)
Procedure (Kneading Method):
-
Weigh the compound and the cyclodextrin (a 1:1 or 1:2 molar ratio is a good starting point).[13]
-
Place the powders in a mortar.
-
Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting solid completely (e.g., in a vacuum oven).
-
The resulting powder is the drug-cyclodextrin complex, which should exhibit improved aqueous solubility.
-
To determine the solubility enhancement, prepare a saturated solution of the complex in your desired aqueous buffer, stir for 24 hours, filter, and quantify the concentration of the dissolved compound.
Protocol 3: Using Co-solvents to Enhance Solubility
A co-solvent system can increase the solubility of a hydrophobic compound in an aqueous solution.[14]
Materials:
-
Concentrated stock solution of the compound in DMSO
-
Aqueous buffer (e.g., PBS)
-
Co-solvent such as polyethylene glycol 400 (PEG 400) or ethanol.[15]
Procedure:
-
Prepare a series of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 5%, 10%, 20% PEG 400).
-
Add a small, fixed amount of the concentrated DMSO stock solution to each co-solvent buffer and to a control buffer without co-solvent.
-
Observe for any precipitation.
-
Quantify the concentration of the dissolved compound in the clear supernatant after centrifugation or filtration to determine the optimal co-solvent concentration.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A flowchart for troubleshooting common solubility problems.
Potential Signaling Pathways
The following diagrams illustrate the signaling pathways that derivatives of pyrido[2,3-b]pyrazine may inhibit.
RET Signaling Pathway
Caption: Inhibition of the RET signaling pathway by a derivative.
mTOR Signaling Pathway
Caption: Inhibition of the mTOR signaling pathway by a derivative.
EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by a derivative.
PROTAC Mechanism of Action
Caption: The role of a pyridopyrazine derivative in a PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. 7-bromopyrido[2,3-b]pyrazine (52333-42-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. mTOR - Wikipedia [en.wikipedia.org]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst inhibition during the functionalization of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione.
Troubleshooting Guide
Issue 1: Low to No Product Yield in Cross-Coupling Reactions
Question: I am attempting a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) with this compound, but I am observing very low or no conversion to the desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low to no product yield in cross-coupling reactions with nitrogen-rich heterocycles like this compound is a common issue, often stemming from catalyst inhibition or deactivation. The multiple nitrogen atoms in the substrate can coordinate to the palladium catalyst, leading to the formation of inactive complexes.[1][2][3]
Potential Causes and Solutions:
-
Catalyst Poisoning by the Substrate: The lone pairs on the nitrogen atoms of the pyrido[2,3-b]pyrazine core can act as ligands, binding to the palladium center and inhibiting its catalytic activity.[1][3]
-
Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium, promoting the desired catalytic cycle over catalyst deactivation.[4] Recommended ligands include XPhos, SPhos, and RuPhos.[3][4]
-
Solution 2: Use of Precatalysts: Utilize well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) to ensure efficient generation of the active Pd(0) species.[4]
-
Solution 3: Slow Addition: Adding the this compound substrate slowly to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect.[4]
-
-
Inadequate Reaction Conditions:
-
Solution 1: Base Selection: The choice of base is critical. For Suzuki reactions, common bases include K₃PO₄ and Cs₂CO₃.[5] For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often used, but weaker bases may be necessary if your substrate is base-sensitive.[6]
-
Solution 2: Solvent Choice: The solvent must be appropriate for the specific cross-coupling reaction and ensure the solubility of all components. Common solvents include dioxane, toluene, and THF, sometimes with the addition of water for Suzuki reactions.[4][5] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the reaction.[6]
-
Solution 3: Temperature Optimization: Increasing the reaction temperature can sometimes overcome a sluggish reaction.[4][5]
-
-
Poor Quality of Reagents or Inert Atmosphere:
-
Solution 1: Reagent Purity: Ensure all reagents, especially the amine or boronic acid, are pure. Impurities can poison the catalyst.
-
Solution 2: Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[4] Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.[4][5]
-
Issue 2: Inconsistent Results and Lack of Reproducibility
Question: My initial attempts at functionalizing this compound were successful, but I am struggling to reproduce the results. What factors could be contributing to this inconsistency?
Answer:
Reproducibility issues in palladium-catalyzed reactions are common and often point to subtle variations in experimental setup and reagent quality.
Factors to Scrutinize for Improved Reproducibility:
-
Atmospheric Control: The efficiency of oxygen and moisture exclusion is paramount. Variations in Schlenk line technique or glovebox atmosphere can significantly impact results.
-
Reagent Purity and Handling: The purity of substrates, reagents, and solvents can vary between batches. It is advisable to purify reagents if their quality is in doubt. Amines, for instance, can be purified by distillation or filtration through activated alumina.
-
Catalyst Source and Age: The activity of palladium sources and ligands can degrade over time, especially if not stored under an inert atmosphere. Using a fresh batch or a reliable precatalyst can improve consistency.
-
Stirring Rate: For heterogeneous mixtures (e.g., with an insoluble base), the stirring rate can affect reaction kinetics. Ensure consistent and vigorous stirring.
-
Order of Addition: The sequence of adding reagents can influence the formation of the active catalyst. Maintain a consistent order of addition across all experiments.
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is best suited for the functionalization of this compound?
A1: Due to the high potential for catalyst inhibition by the nitrogen-rich core of this compound, robust catalyst systems are required. Palladium precatalysts, such as the Buchwald G3 and G4 palladacycles, are often more reliable than traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.[4] These precatalysts are designed for efficient generation of the active catalytic species. Pairing these with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos is highly recommended to mitigate catalyst poisoning.[3][4]
Q2: Can I use copper catalysis as an alternative to palladium for the functionalization of this substrate?
A2: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, can be a viable alternative to palladium-catalyzed methods, particularly for C-N and C-O bond formation. These reactions may be less sensitive to the specific type of inhibition seen with palladium catalysts and nitrogen-rich heterocycles. However, copper-catalyzed reactions often require higher temperatures and may have a different substrate scope and functional group tolerance.
Q3: How can I confirm that catalyst inhibition is the primary reason for my reaction failure?
A3: Diagnosing catalyst inhibition can be approached systematically. First, run a control reaction with a simpler aryl bromide (e.g., bromobenzene) and your desired coupling partner under the same conditions. If this reaction proceeds as expected, it strongly suggests that the this compound substrate is inhibiting the catalyst. Additionally, you can try a higher catalyst loading in your original reaction. A significant improvement in yield with increased catalyst may indicate that a portion of the catalyst is being deactivated.
Q4: Are there any specific purification strategies for this compound that can improve reaction outcomes?
A4: Ensuring the purity of the starting material is crucial. Impurities from the synthesis of this compound, such as residual reagents or byproducts, can interfere with the catalytic reaction. Recrystallization is a common method for purifying such solid compounds. The choice of solvent for recrystallization will depend on the solubility profile of the compound and its impurities.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for cross-coupling reactions on related nitrogen-containing heterocyclic substrates. These should be used as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Heterocyclic Halides
| Heterocyclic Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Chloroindazole | 3-Fluorophenylboronic acid | P2 Precatalyst (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 80 |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/EtOH/H₂O | 80 | Low |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
Data synthesized from literature on similar challenging substrates.[3][5][7]
Table 2: Buchwald-Hartwig Amination of Heterocyclic Halides
| Heterocyclic Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 92 |
| Bromoimidazole | Aniline | tBuBrettPhos Pd Precatalyst (2) | - | K₂CO₃ | Dioxane | 80 | 85 |
| 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Various Amines | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | Good |
Data synthesized from literature on similar challenging substrates.[8][9]
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk tube, add the boronic acid (1.2-1.5 equiv.), base (e.g., K₃PO₄, 2.0 equiv.), palladium precatalyst (e.g., SPhos Pd G3, 2 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.) followed by degassed solvent (e.g., dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for a Trial Buchwald-Hartwig Amination Reaction
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G4, 2 mol%), ligand (if not using a precatalyst with an integrated ligand), base (e.g., NaOtBu, 1.2 equiv.), and a magnetic stir bar to an oven-dried vial.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle inhibition by N-heterocyclic substrates.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Substituted Pyrido[2,3-b]pyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted pyrido[2,3-b]pyrazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of substituted pyrido[2,3-b]pyrazines?
A1: Common impurities include unreacted starting materials (e.g., substituted 2,3-diaminopyridines and 1,2-dicarbonyl compounds), partially reacted intermediates, and byproducts from side reactions. Positional isomers and over-alkylated products can also be significant impurities depending on the substitution pattern. In some syntheses, imidazole derivatives may be formed as byproducts.[1][2]
Q2: How do different substituents on the pyrido[2,3-b]pyrazine core affect the choice of purification method?
A2: The nature of the substituents significantly impacts the polarity, solubility, and crystallinity of the molecule.
-
Polar Substituents: Functional groups like hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups increase the polarity of the compound, making it more soluble in polar solvents. This may necessitate the use of more polar eluents in column chromatography or favor purification by recrystallization from polar solvents.
-
Nonpolar Substituents: Alkyl or aryl groups decrease polarity. For these compounds, column chromatography with nonpolar solvent systems (e.g., hexane/ethyl acetate) is often effective.
-
Ionizable Groups: Basic or acidic substituents allow for purification via acid-base extraction or ion-exchange chromatography.
-
Bulky Substituents: Sterically hindered groups can sometimes inhibit crystallization, making chromatography the preferred method of purification.
Q3: What are the recommended analytical techniques to assess the purity of substituted pyrido[2,3-b]pyrazines?
A3: A combination of techniques is recommended for accurate purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.
-
Elemental Analysis: Determines the elemental composition of the compound and provides evidence of purity.
Troubleshooting Guides
Issue 1: Low Yield After Purification
Problem: The final yield of the purified substituted pyrido[2,3-b]pyrazine is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Product Loss During Extraction: | The product may have partial solubility in the aqueous layer during liquid-liquid extraction. Perform multiple extractions with a smaller volume of organic solvent to ensure complete extraction. Back-extract the combined aqueous layers with fresh organic solvent. |
| Precipitation on the Column: | Highly insoluble compounds may precipitate at the top of the chromatography column. Use a stronger solvent system for loading the sample or dissolve the sample in a minimal amount of a stronger solvent before adsorbing it onto silica for dry loading. |
| Inappropriate Recrystallization Solvent: | The chosen solvent may be too good, leading to low recovery. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Experiment with different solvent systems, including mixed solvents. |
| Degradation on Silica/Alumina: | Some substituted pyrido[2,3-b]pyrazines may be sensitive to acidic or basic stationary phases. Use neutral silica or alumina, or consider deactivating the stationary phase with a small amount of a suitable base (e.g., triethylamine in the eluent). |
| Rapid Cooling During Recrystallization: | "Shock cooling" can lead to the formation of fine, impure crystals that are difficult to collect. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
Issue 2: Persistent Impurities After Column Chromatography
Problem: A specific impurity co-elutes with the desired product during column chromatography.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Product and Impurity: | The impurity has a polarity very close to that of the product. Optimize the eluent system by trying different solvent mixtures with varying polarities. A shallow gradient or isocratic elution might provide better separation. Consider using a different stationary phase (e.g., alumina, C18 reverse-phase silica). |
| Tailing of the Product Peak: | Highly polar or acidic/basic compounds can interact strongly with the stationary phase, leading to tailing and poor separation. Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds). |
| Overloading the Column: | Too much sample applied to the column will result in poor separation. Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. |
Issue 3: Difficulty in Recrystallization
Problem: The substituted pyrido[2,3-b]pyrazine oils out or fails to crystallize from solution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of Oily Impurities: | Oily impurities can prevent crystallization. Try to pre-purify the crude product by passing it through a short plug of silica gel to remove highly nonpolar or polar impurities before attempting recrystallization. |
| Supersaturation Not Reached: | The solution is not sufficiently concentrated for crystals to form. Carefully evaporate some of the solvent to increase the concentration. |
| Lack of Nucleation Sites: | Crystal growth requires a nucleation site. Scratch the inside of the flask with a glass rod at the air-solvent interface. Add a seed crystal of the pure product if available. |
| Incorrect Solvent Choice: | The compound is too soluble in the chosen solvent even at low temperatures. Try a solvent in which the compound has lower solubility, or use a mixed solvent system. Adding a less polar "anti-solvent" dropwise to a solution of the compound in a more polar solvent can induce crystallization. |
Experimental Protocols
Protocol 1: General Column Chromatography Purification
-
Stationary Phase Selection: Choose an appropriate stationary phase. Silica gel (60-120 or 230-400 mesh) is most common. For pH-sensitive compounds, neutral alumina can be used.
-
Eluent System Selection: Determine a suitable eluent system using TLC. The ideal system should give the desired compound an Rf value of 0.2-0.4 and good separation from impurities. Common eluents include mixtures of hexane and ethyl acetate or dichloromethane and methanol.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and loading the powder onto the top of the column.
-
Elution: Begin elution with the selected solvent system. If a gradient is used, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. A study on indeno[2′,1′:5,6]pyrido[2,3-b]pyrazines reported recrystallization from ethyl acetate.[3]
Quantitative Data
Table 1: Purification of Substituted Pyrido[2,3-b]pyrazines by Column Chromatography
| Compound | Substituents | Purification Method | Eluent | Yield | Reference |
| 2a | 7-bromo-1,4-bis(2-(piperidin-1-yl)ethyl) | Silica gel chromatography | Ethyl acetate-hexane | 81% | [4] |
| 2b | 7-bromo-1,4-bis(2-(morpholino)ethyl) | Silica gel chromatography | Not specified | 79% | [4] |
| 4 | 8-bromo-2-chloro-3-phenyl | Silica gel chromatography | Dichloromethane | 90% | [5] |
| 5 | 8-bromo-2-hydrazinyl-3-phenyl | Silica gel chromatography | Dichloromethane/ethanol (19/1) | 85% | [5] |
| 8 | 8-amino-3-phenyl | Silica gel chromatography | Dichloromethane/ethanol (19:1 to 10:0) | 69% | [5] |
Table 2: Purification of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin Derivatives by Recrystallization
| Compound | Substituents | Purification Method | Recrystallization Solvent | Yield | Reference |
| 4-7 | Various substituted aromatic aldehydes | Recrystallization | Ethyl acetate | 82-89% | [3] |
Visualizations
Caption: General experimental workflow for the purification and analysis of substituted pyrido[2,3-b]pyrazines.
Caption: Troubleshooting logic for common purification challenges with substituted pyrido[2,3-b]pyrazines.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
Technical Support Center: 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor reactivity of the C-Br bond in 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the C-Br bond in this compound poorly reactive in standard cross-coupling reactions?
The poor reactivity stems from the electron-deficient nature of the pyridopyrazine ring system. The nitrogen atoms in the rings withdraw electron density, making the C-Br bond stronger and less susceptible to oxidative addition by the palladium catalyst. Additionally, the lone pairs on the ring nitrogens can coordinate to the palladium center, leading to catalyst inhibition or poisoning, which is a common challenge with nitrogen-containing heterocycles.[1][2][3]
Q2: How can I prevent catalyst poisoning when working with this substrate?
Catalyst poisoning by the pyridine nitrogen is a primary challenge.[1] To mitigate this, the use of sterically hindered, electron-rich phosphine ligands is crucial. These bulky ligands, such as XPhos, RuPhos, and SPhos, create a coordinatively saturated environment around the palladium atom, physically blocking the substrate's nitrogen from binding and deactivating the catalyst.[1]
Q3: What are the most suitable cross-coupling reactions for functionalizing this molecule?
The most common and effective methods for forming new carbon-carbon and carbon-nitrogen bonds on this scaffold are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Each requires careful optimization of catalysts, ligands, and reaction conditions to achieve good yields.
Q4: Should I use a pre-catalyst or generate the active catalyst in situ?
For consistency and improved reactivity, especially with challenging substrates, using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) is often advantageous. Pre-catalysts are typically more stable and ensure a reliable generation of the active Pd(0) species. However, in situ generation from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand can also be effective but may require more rigorous optimization.
Q5: Can microwave irradiation improve my reaction outcomes?
Yes, microwave-assisted synthesis can be highly effective in overcoming the poor reactivity of this substrate. Microwave heating can significantly accelerate reaction times, often from hours to minutes, and improve product yields by providing rapid and uniform heating.[4]
Troubleshooting Guides
Problem 1: Low to No Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Starting material is largely unreacted.
-
Formation of side products from protodeboronation of the boronic acid.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Inactivity/Poisoning | Switch to a more robust catalyst system. Use bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos with a palladium source such as Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3 .[1] |
| Ineffective Base | The choice of base is critical for the transmetalation step. Stronger bases like NaOtBu or K₃PO₄ are often required. For substrates sensitive to strong bases, Cs₂CO₃ or KF can be effective alternatives.[2][5] |
| Slow Transmetalation | The electron-deficient nature of the pyridopyrazine can slow down this step.[5] Using a more nucleophilic boronic ester (e.g., a pinacol ester) or switching to a potassium trifluoroborate salt may improve reactivity. |
| Low Reaction Temperature | These reactions often require elevated temperatures (90-120 °C) to proceed. Consider using a higher boiling point solvent like dioxane or toluene. |
Problem 2: Poor Conversion in Buchwald-Hartwig Amination
Symptoms:
-
Reaction stalls after initial conversion.
-
Formation of palladium black (catalyst decomposition).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Severe Catalyst Poisoning | This is the most common issue for amination of N-heterocycles.[1] Use highly sterically hindered ligands such as BrettPhos, XPhos, or RuPhos . Increase ligand-to-palladium ratio (e.g., 2:1 or 4:1) to better protect the catalytic center. |
| Inappropriate Base | A strong, non-nucleophilic base is required. NaOtBu or LiHMDS are standard choices.[6] If your substrate has base-sensitive functional groups, a weaker base like K₂CO₃ or Cs₂CO₃ might be used, but this will likely require higher temperatures and longer reaction times.[6] |
| Catalyst Decomposition | The formation of palladium black indicates the catalyst has fallen out of the catalytic cycle.[1] This can be caused by excessive temperature or the presence of impurities. Lower the reaction temperature and ensure all reagents and solvents are anhydrous and degassed. |
| Amine Reactivity | Sterically hindered or less nucleophilic amines will react slower. For these cases, higher catalyst loading and more forcing conditions may be necessary. |
Problem 3: Failed Sonogashira Coupling
Symptoms:
-
No product formation, only starting materials recovered.
-
Significant formation of the Glaser-Hay homocoupling product of the alkyne.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Temperature | Sonogashira couplings with electron-deficient aryl bromides often require heating. Try increasing the temperature to 80-100 °C.[7] |
| Copper Co-catalyst Issues | Ensure the Cu(I) source (typically CuI) is fresh and not oxidized. The reaction should be performed under strictly anaerobic conditions to prevent oxidative homocoupling. |
| Inappropriate Solvent/Base System | A common system is THF or dioxane with an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[8] Ensure the amine is in excess and acts as both the base and a co-solvent. |
| Catalyst System Not Active Enough | For challenging substrates, a more active palladium source and ligand may be needed. Consider using a catalyst system like PdCl₂(PPh₃)₂ with a phosphine ligand or a more modern catalyst system. |
Experimental Protocols
General Considerations:
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents. Reagents should be of high purity.
Protocol 1: Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an arylboronic acid.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (10 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To an oven-dried reaction vessel, add this compound, arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of the dioxane/water mixture.
-
Add the catalyst solution to the reaction vessel.
-
Add the remaining solvent to achieve a final concentration of approximately 0.1 M.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a starting point for the amination of this compound with a primary or secondary amine.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
NaOtBu (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox, add this compound, NaOtBu, and the XPhos Pd G3 pre-catalyst to an oven-dried reaction vial.
-
Add toluene to achieve a concentration of 0.1-0.2 M.
-
Add the amine to the reaction mixture.
-
Seal the vial and heat to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a general procedure for the coupling of this compound with a terminal alkyne.
Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
CuI (10 mol%)
-
Triethylamine (TEA)
-
THF
Procedure:
-
To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF and TEA (e.g., 2:1 v/v).
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 70-80 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
Managing side reactions in multicomponent synthesis of pyrido[2,3-b]pyrazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multicomponent synthesis of pyrido[2,3-b]pyrazines. Our aim is to help you manage and minimize common side reactions to improve the yield and purity of your target compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of pyrido[2,3-b]pyrazines via multicomponent reactions.
Issue 1: Low Yield of the Desired Pyrido[2,3-b]pyrazine Product
Possible Causes:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, or temperature may not be ideal for the specific substrates.
-
Side Product Formation: Competing side reactions may be consuming the starting materials.
-
Product Degradation: The target compound may be unstable under the reaction or workup conditions.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product over time.
-
Optimize Reaction Time and Temperature: If the reaction is incomplete, consider extending the reaction time. A moderate increase in temperature can also enhance the reaction rate, but be cautious as excessive heat can promote side reactions.
-
Solvent Screening: The polarity of the solvent can significantly influence the reaction outcome. It is advisable to screen a range of solvents with varying polarities.
-
Catalyst Optimization: The presence and type of catalyst can be crucial. Acid catalysts are often employed in these syntheses. The concentration of the catalyst should also be optimized.
-
Purification Strategy: Ensure that the purification method (e.g., recrystallization, column chromatography) is suitable for your target compound and efficiently removes impurities.
Issue 2: Formation of Multiple Products, Including Isomeric Side Products (Regioisomers)
Possible Cause:
-
Lack of Regiocontrol: In multicomponent reactions involving unsymmetrical reactants, the formation of more than one regioisomer is a common side reaction. The regioselectivity of the reaction is often influenced by kinetic and thermodynamic factors.
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can favor the kinetic product, often leading to higher regioselectivity.
-
Acid Catalysis: The use of an appropriate acidic catalyst can direct the reaction towards a specific regioisomer. Protic acids like acetic acid or trifluoroacetic acid have been shown to improve regioselectivity in similar reactions.
-
Solvent Effects: The solvent can influence the stability of the intermediates and transition states, thereby affecting the regiochemical outcome. Experiment with different solvents to find the optimal conditions for the desired isomer.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the multicomponent synthesis of pyrido[2,3-b]pyrazines?
A1: The most frequently encountered side reaction is the formation of regioisomers when using unsymmetrical starting materials. Other potential side reactions include the formation of dimeric byproducts, incomplete cyclization leading to open-chain intermediates, and degradation of starting materials or the final product under harsh reaction conditions.
Q2: How can I confirm the structure of my desired product and identify any side products?
A2: A combination of analytical techniques is recommended for structural confirmation and impurity identification. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and any byproducts.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample and separate different components for further analysis.
-
Single-Crystal X-ray Diffraction: Provides unambiguous structural confirmation if a suitable crystal can be obtained.
Q3: Can the order of addition of reactants influence the outcome of the reaction?
A3: Yes, in some multicomponent reactions, the order of addition can be critical. It can influence the initial equilibria and the subsequent reaction pathways, potentially affecting the yield and selectivity. It is recommended to investigate different addition sequences if you are facing issues with side product formation.
Data Presentation
The following table summarizes the effect of solvent and catalyst on the yield of a model three-component synthesis of a pyrido[2,3-b]pyrazine derivative. This data is illustrative of the optimization process that can be undertaken to manage side reactions and improve yield.
| Entry | Solvent | Catalyst (p-TSA) | Reaction Time (h) | Yield (%) |
| 1 | H₂O | - | 12 | No Reaction |
| 2 | DCM | - | 12 | Traces |
| 3 | THF | - | 12 | Traces |
| 4 | CH₃CN | - | 12 | 30 |
| 5 | Ethanol | - | 12 | 45 |
| 6 | DMF | - | 12 | 40 |
| 7 | Ethanol | 10 mol% | 10 | 75 |
| 8 | Ethanol | 20 mol% | 9 | 89 |
| 9 | Ethanol | 30 mol% | 9 | 85 |
p-TSA = para-Toluenesulfonic acid
This table demonstrates that ethanol is a suitable solvent and the use of 20 mol% of p-TSA as a catalyst significantly improves the yield of the desired product, likely by minimizing competing side reactions.
Experimental Protocols
General Procedure for the Three-Component Synthesis of Substituted Pyrido[2,3-b]pyrazines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted aromatic aldehyde (1.0 mmol)
-
2-Aminopyrazine (1.0 mmol)
-
Active methylene compound (e.g., 1,3-indanedione) (1.0 mmol)
-
para-Toluenesulfonic acid (p-TSA) (0.2 mmol, 20 mol%)
-
Ethanol (10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aromatic aldehyde (1.0 mmol), 2-aminopyrazine (1.0 mmol), the active methylene compound (1.0 mmol), and p-TSA (0.2 mmol).
-
Add ethanol (10 mL) to the flask.
-
Stir the mixture at room temperature for 5 minutes.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 8-12 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Wash the collected solid with cold ethanol and then with water to remove any remaining catalyst and unreacted starting materials.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Logical relationship between reaction conditions and product formation.
Caption: General experimental workflow for multicomponent synthesis.
Improving stability of boronic esters for coupling with 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the Suzuki-Miyaura coupling of various boronic esters with 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling reaction, presented in a question-and-answer format.
Question 1: I am observing low to no yield of my desired coupled product. What are the potential causes and solutions?
Answer:
Low or no yield in a Suzuki-Miyaura coupling can stem from several factors, particularly when dealing with heteroaromatic systems. The primary areas to investigate are the stability of the boronic ester, the reaction conditions, and the integrity of the reactants.
Possible Causes & Troubleshooting Steps:
-
Boronic Ester Decomposition: Boronic acids and their esters can be unstable under reaction conditions, leading to protodeboronation (replacement of the boron group with a hydrogen).[1][2][3] This is especially prevalent with electron-deficient or heteroaromatic boronic acids.[3]
-
Inefficient Catalyst Activity: The choice of palladium catalyst and ligand is crucial for the coupling of heteroaromatic halides.
-
Inappropriate Base: The base plays a critical role in the catalytic cycle, but harsh basic conditions can promote boronic ester decomposition.[3][11][12]
-
Sub-optimal Solvent and Temperature: The solvent system and reaction temperature can significantly impact solubility, catalyst activity, and substrate stability.
-
Solution: A common solvent system for Suzuki couplings is a mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water.[7] However, for sensitive substrates, anhydrous conditions may be necessary.[13] Experiment with a range of temperatures, starting from milder conditions (e.g., 80 °C) and gradually increasing if no reaction is observed.[3]
-
-
Degradation of this compound: The stability of the heterocyclic halide under the reaction conditions should also be considered.
-
Solution: Run a control experiment with the bromo-compound under the reaction conditions without the boronic ester to check for its degradation. If degradation is observed, explore milder reaction conditions (lower temperature, weaker base).
-
Question 2: I am observing significant amounts of a side product corresponding to the protonated (de-boronated) starting material from my boronic ester. How can I minimize this?
Answer:
The formation of a de-boronated side product is a clear indication of protodeboronation. This side reaction is often competitive with the desired cross-coupling.
Strategies to Minimize Protodeboronation:
-
Protect the Boronic Acid: As mentioned previously, converting the boronic acid to a more stable form is the most effective strategy. MIDA boronates and organotrifluoroborates are highly resistant to protodeboronation.[4][5][14]
-
Use Anhydrous Conditions: Water is a key component in the protodeboronation mechanism.[6] Employing strictly anhydrous solvents and reagents can significantly suppress this side reaction.
-
Select a Milder Base: Strong bases can accelerate protodeboronation.[3] Switching to a weaker base like KF or using a base-free protocol where applicable can be advantageous.
-
Optimize Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[3] It is advisable to run the reaction at the lowest temperature that allows for a reasonable rate of the desired coupling.
Question 3: My purification is complicated by the presence of residual boron-containing byproducts. How can I improve the work-up and purification process?
Answer:
Boronic acid-related impurities can be challenging to remove due to their polarity and potential for streaking on silica gel.
Purification Tips:
-
Acidic Wash: A common method to remove boronic acid byproducts is to wash the organic layer with an acidic solution (e.g., 1M HCl) during the work-up. However, be cautious if your product is acid-sensitive.
-
Base Wash for MIDA Boronates: MIDA boronates can be cleaved under basic aqueous conditions to release the boronic acid, which can then be removed by an aqueous wash.[15]
-
Chromatography with Stabilized Boronates: MIDA boronates are known for their stability on silica gel, which can simplify purification.[6][10]
-
Trifluoroborate Salts: Potassium organotrifluoroborates are crystalline solids that are often easier to handle and purify than the corresponding boronic acids.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most stable forms of boronic esters to use for challenging couplings?
A1: For challenging Suzuki-Miyaura couplings, especially with substrates prone to decomposition, using highly stable boronic acid surrogates is recommended. The stability generally follows this trend: Boronic Acids (least stable) < Pinacol Boronic Esters (Bpin) < Organotrifluoroborates (BF3K) < N-methyliminodiacetic acid (MIDA) Boronates and Tetramethyl N-methyliminodiacetic acid (TIDA) Boronates (most stable).[4][5][7][8][16][17] TIDA boronates have shown exceptional stability, being over 1000 times more stable than MIDA boronates.[18]
Q2: How do I choose the right palladium catalyst and ligand for coupling with a heteroaromatic bromide?
A2: The choice of catalyst and ligand is critical. For electron-deficient heteroaromatic bromides like this compound, electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step and promote reductive elimination. Good starting points for ligand screening include Buchwald-type ligands (e.g., XPhos, S-Phos) and bidentate ligands (e.g., dppf).[4][11] Pre-formed palladium catalysts like Pd(dppf)Cl₂ are also convenient and effective.[3]
Q3: Can I use boronic acids directly, or is it always better to use an ester?
A3: While boronic acids can be used directly and are often more reactive than their ester counterparts, they are also more prone to decomposition, homocoupling, and protodeboronation.[1][2] For complex syntheses or when dealing with sensitive substrates, the use of more stable boronate esters (like MIDA or pinacol esters) or trifluoroborate salts is generally recommended to ensure reproducibility and higher yields.[4][5][7][19]
Q4: What is the role of water in the Suzuki-Miyaura reaction?
A4: In many Suzuki-Miyaura reactions, a small amount of water is beneficial. It can help to dissolve the inorganic base and facilitate the hydrolysis of boronate esters to the more reactive boronic acid.[7] However, as discussed, water can also promote the undesirable protodeboronation side reaction.[6] The decision to include water should be based on the stability of the specific boronic ester being used. For highly sensitive systems, anhydrous conditions are often preferred.[13]
Data Presentation
Table 1: Comparison of Common Boronic Acid Surrogates
| Boronic Acid Surrogate | Structure | Stability | Advantages | Disadvantages |
| Boronic Acid | R-B(OH)₂ | Low | High reactivity. | Prone to protodeboronation and homocoupling.[1][2] |
| Pinacol Boronate (Bpin) | R-B(O₂C₂Me₄) | Moderate | More stable than boronic acids, generally stable to chromatography.[6][17] | Can undergo hydrolysis under reaction conditions.[17][20] |
| Organotrifluoroborate (BF₃K) | [R-BF₃]K | High | Crystalline, air- and moisture-stable solids.[4][5] | Requires a base for activation.[11] |
| MIDA Boronate | R-B(MIDA) | Very High | Highly stable, crystalline, and stable to chromatography.[8][9][10] | Requires a deprotection step to release the boronic acid.[9] |
| TIDA Boronate | R-B(TIDA) | Extremely High | Exceptionally stable, allowing for harsher reaction conditions.[16][18] | Requires a deprotection step.[16] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Pinacol Boronic Ester
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv), the desired aryl/heteroaryl pinacol boronic ester (1.2-1.5 equiv), and a base such as Cs₂CO₃ (2.0-3.0 equiv).[3]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically a 4:1 to 10:1 ratio of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) to water.[3]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) under a positive flow of inert gas.[3]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of a MIDA Boronate
-
Reaction Setup: In a flask equipped with a Dean-Stark trap, dissolve the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.1 equiv) in a suitable solvent mixture (e.g., toluene/DMSO).[21]
-
Dehydration: Heat the mixture to reflux to azeotropically remove water.
-
Isolation: After completion, cool the reaction mixture. The MIDA boronate often precipitates and can be collected by filtration. If it remains in solution, remove the solvent under reduced pressure and purify by crystallization or chromatography.[10]
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Caption: Competing pathways for boronic esters and stabilization strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. MIDA Boronates [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Automated iterative Csp3–C bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 18. Super-fast automated synthesis promises to make chemistry accessible to many more | Research | Chemistry World [chemistryworld.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
A Comparative Guide to the Reactivity of 7-Bromo- vs. 7-Chloro-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the reactivity of two key halogenated pyrido[2,3-b]pyrazine-2,3(1H,4H)-diones, offering insights into their behavior in crucial synthetic transformations.
The strategic placement of a halogen atom on a heterocyclic scaffold is a cornerstone of modern medicinal chemistry, providing a versatile handle for the introduction of diverse functional groups. The pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione core, a privileged structure in drug discovery, is often functionalized at the 7-position. The choice between a 7-bromo and a 7-chloro substituent can significantly impact the reactivity of the molecule in key synthetic operations, namely nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of the reactivity of 7-bromo- and 7-chloro-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, supported by theoretical principles and available experimental data, to aid in the selection of the optimal starting material for synthetic campaigns.
Theoretical Framework: A Tale of Two Mechanisms
The differential reactivity of the 7-bromo and 7-chloro analogs can be rationalized by considering the distinct mechanisms of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount. A more electronegative halogen substituent can more effectively stabilize the negative charge through its inductive effect. Consequently, the general reactivity order for halogens in SNAr reactions is F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions. This principle suggests that 7-chloro-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is expected to be more reactive than its 7-bromo counterpart in SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions: In contrast, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, typically proceed via a catalytic cycle initiated by the oxidative addition of the aryl halide to a low-valent palladium complex. The rate of this oxidative addition step is highly dependent on the carbon-halogen bond strength. Weaker carbon-halogen bonds undergo oxidative addition more readily. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F. Therefore, the reactivity of aryl halides in these transformations generally follows the order I > Br > Cl > F.[1] This established trend indicates that 7-bromo-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is anticipated to be the more reactive partner in palladium-catalyzed cross-coupling reactions.
Experimental Data and Comparative Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The higher reactivity of aryl bromides over aryl chlorides in palladium-catalyzed couplings is a well-established phenomenon.[1][2] For instance, the Buchwald-Hartwig amination, a powerful tool for C-N bond formation, generally proceeds more efficiently with bromoarenes. A study on the Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine demonstrates the feasibility of this transformation on the pyridopyrazine core. While specific yield and reaction time data for the dione derivative is not provided in the graphical representation, the successful reaction highlights the utility of the bromo-substituent as a coupling handle.
Conversely, the coupling of aryl chlorides often necessitates more forcing conditions, such as higher temperatures, longer reaction times, and the use of more specialized and often more expensive phosphine ligands to facilitate the challenging oxidative addition step.[2]
The following table summarizes the expected relative reactivity and typical reaction conditions for the two compounds in common palladium-catalyzed cross-coupling reactions.
| Reaction Type | 7-Bromo-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione | 7-Chloro-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione |
| Suzuki Coupling | More reactive; milder conditions (e.g., lower temperature, shorter reaction time). | Less reactive; requires more forcing conditions (e.g., higher temperature, longer reaction time, specialized ligands). |
| Buchwald-Hartwig Amination | Preferred substrate for efficient C-N bond formation. | More challenging substrate, often requiring highly active catalyst systems. |
Experimental Workflow for a Comparative Suzuki Coupling Study
To empirically determine the relative reactivity, a parallel experiment can be designed as follows:
Caption: Workflow for a comparative Suzuki coupling experiment.
Detailed Experimental Protocols
General Procedure for a Comparative Suzuki-Miyaura Coupling:
-
Reaction Setup: In two separate oven-dried reaction vessels equipped with magnetic stir bars and reflux condensers, add 7-bromo-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (1.0 eq.) to one and 7-chloro-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (1.0 eq.) to the other.
-
Reagent Addition: To each vessel, add the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., Na2CO3, 2.0 eq.).
-
Solvent and Atmosphere: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). Purge the reaction mixtures with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reactions to the desired temperature (e.g., 90 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals.
-
Work-up and Purification: Upon completion (or after a predetermined time for comparison), cool the reactions to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the isolated yield for each reaction and characterize the products by NMR spectroscopy and mass spectrometry.
Conclusion and Recommendations
The choice between 7-bromo- and 7-chloro-pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione as a synthetic precursor is dictated by the intended chemical transformation.
-
For palladium-catalyzed cross-coupling reactions , such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations, the 7-bromo analog is the superior choice due to its higher reactivity, which allows for milder reaction conditions and often leads to higher yields.
-
For nucleophilic aromatic substitution reactions , the 7-chloro derivative is expected to be more reactive . This can be advantageous for introducing nucleophiles directly onto the pyridopyrazine core, potentially avoiding the need for a metal catalyst.
It is important to note that while the 7-chloro starting material may be more economical, the potentially harsher conditions and the need for more sophisticated and expensive catalyst systems for cross-coupling reactions might offset this initial cost advantage. Therefore, a careful consideration of the overall synthetic route, including reagent costs, reaction efficiency, and scalability, is crucial for making an informed decision. This guide provides the fundamental principles and a framework for empirical validation to assist researchers in navigating this choice effectively.
References
A Researcher's Guide to Bioisosteric Replacements for the Pyrido[2,3-b]pyrazine Scaffold
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bioisosteric replacements for the pyrido[2,3-b]pyrazine scaffold, supported by experimental data. The pyrido[2,3-b]pyrazine core is a significant pharmacophore found in a variety of therapeutic agents, including antiviral, anticancer, and TRPV1 antagonist compounds.
Bioisosteric replacement, a cornerstone of medicinal chemistry, involves substituting one functional group or scaffold with another that possesses similar physicochemical properties to enhance potency, selectivity, and pharmacokinetic profiles. This guide explores established and potential bioisosteres for the pyrido[2,3-b]pyrazine ring system, presenting a comparative analysis of their biological activities and outlining the experimental protocols used for their evaluation.
Comparative Analysis of Bioisosteric Scaffolds
The following tables summarize the in vitro activity of the parent pyrido[2,3-b]pyrazine scaffold in various therapeutic areas and compare it with its bioisosteric replacements.
Table 1: Antiviral Activity - HCMV Polymerase Inhibition
| Scaffold | Compound | HCMV Polymerase IC50 (µM) | Antiviral EC50 (µM) | hERG IC50 (µM) | Reference |
| 1,8-Naphthyridinone (Parent) | PNU-183792 Analog | 0.62 | 0.76 | 5.2 | [1] |
| Pyrido[2,3-b]pyrazine (Bioisostere) | Compound 5 | 2.3 | 2.1 | 4.9 | [1] |
This bioisosteric replacement of a carbon atom with a nitrogen in the core scaffold was investigated to reduce hERG activity. While there was a slight decrease in antiviral potency, the impact on hERG inhibition was minimal in this specific case.[1]
Table 2: Anticancer Activity - Inhibition of Erlotinib-Sensitive and -Resistant NSCLC Cell Lines
| Scaffold | Compound | PC9 (EGFR exon 19 del) IC50 (µM) | PC9-ER (EGFR T790M) IC50 (µM) | Reference |
| Pyrido[2,3-b]pyrazine | Compound 7n | 0.09 | 0.15 | [2] |
| Pyrido[2,3-d]pyrimidine | Compound 1 | 0.093 (EGFRwt) | 0.174 (EGFR T790M) | [3] |
| Thieno[2,3-d]pyrimidine | Sorafenib (Reference) | Not directly comparable | Not directly comparable | [4] |
| Imidazo[1,2-a]pyrazine | Compound 42 | Not directly comparable (PI3Kα/mTOR) | Not directly comparable (PI3Kα/mTOR) | [5] |
Direct comparative data for bioisosteres of pyrido[2,3-b]pyrazines in this context is limited. However, related heterocyclic systems like pyrido[2,3-d]pyrimidines have shown potent activity against similar resistant mutations.[3]
Potential Bioisosteric Replacements
Based on structural similarity and known biological activities, the following scaffolds are considered promising bioisosteric replacements for the pyrido[2,3-b]pyrazine core:
-
Thieno[2,3-b]pyrazine: The replacement of the pyridine ring with a thiophene ring can modulate electronic properties and lipophilicity. Thieno[2,3-b]pyrazine derivatives have been investigated as kinase inhibitors.[6]
-
Imidazo[1,2-a]pyrazine: This scaffold, a deazapurine analog, alters the hydrogen bonding pattern and overall geometry. Imidazo[1,2-a]pyrazines have been explored as potent Aurora kinase and PI3K/mTOR inhibitors.[5][7]
-
Pyrido[2,3-d]pyrimidine: The rearrangement of the nitrogen atoms within the pyrazine ring to a pyrimidine ring can significantly impact target binding and metabolic stability. These compounds have shown efficacy as EGFR inhibitors.[3]
-
Deazapurines (e.g., Pyrrolo[2,3-b]pyrazine): Replacing a nitrogen atom with a carbon atom in the purine-like core of pyrido[2,3-b]pyrazine can alter the electronic distribution and hydrogen bonding capacity.
Signaling Pathways and Experimental Workflows
To visualize the relationships between the scaffolds and their biological evaluation, the following diagrams are provided.
Caption: Interaction of pyrido[2,3-b]pyrazine and its bioisosteres with various drug targets.
Caption: General workflow for the synthesis and evaluation of bioisosteric analogs.
Experimental Protocols
Synthesis of Pyrido[2,3-b]pyrazine Derivatives (General Procedure)
A common method for the synthesis of substituted pyrido[2,3-b]pyrazines involves a multicomponent reaction. For example, a mixture of a substituted aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine is refluxed in ethanol with a catalytic amount of p-toluenesulfonic acid (p-TSA).[8] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield the desired pyrido[2,3-b]pyrazine derivative.[8]
In Vitro Kinase Assay (General Protocol)
The inhibitory activity of compounds against a specific kinase is often determined using a biochemical assay. Recombinant kinase, a suitable substrate (peptide or protein), and ATP are incubated with the test compound in an appropriate buffer (e.g., Tris-HCl, MgCl2, DTT). The kinase activity is then measured by detecting the amount of ADP produced, which can be quantified using commercially available kits such as ADP-Glo™. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds is assessed using a cell-based assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Subsequently, MTT solution is added to each well, and the cells are incubated to allow the formation of formazan crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC50 value, representing the concentration that inhibits cell growth by 50%, is calculated from the resulting data.[9]
Human Cytomegalovirus (HCMV) Polymerase Assay
The inhibitory effect of compounds on HCMV DNA polymerase can be evaluated using a specific assay kit. These kits typically provide the necessary components, including the enzyme, a DNA template, dNTPs, and a fluorescent dye that intercalates with the newly synthesized DNA. The reaction is initiated by adding the enzyme to a mixture of the other components and the test compound. The fluorescence is monitored in real-time to determine the rate of DNA synthesis, and the IC50 value is calculated based on the inhibition of this rate.[10][11][12]
TRPV1 Antagonist Assay (FLIPR Assay)
The antagonistic activity of compounds against the TRPV1 channel is commonly assessed using a fluorometric imaging plate reader (FLIPR) assay. Cells stably expressing the human TRPV1 channel (e.g., CHO or HEK293 cells) are loaded with a calcium-sensitive dye. The cells are then pre-incubated with the test compounds before being stimulated with a TRPV1 agonist, such as capsaicin. The influx of calcium upon channel activation leads to an increase in fluorescence, which is measured by the FLIPR instrument. The ability of the test compounds to inhibit this fluorescence increase is used to determine their antagonistic potency (IC50).[13]
References
- 1. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 5. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Cytomegalovirus (HCMV) DNA Polymerase Assay Kit Plus-100 [divbio.eu]
- 11. Human Cytomegalovirus (HCMV) DNA Polymerase Assay Kit Plus-100 | Science Company | Labroots [labroots.com]
- 12. One moment, please... [geno-chem.com]
- 13. mdpi.com [mdpi.com]
Unveiling the Antibacterial Potential: A Comparative Analysis of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Derivatives and Established DNA Gyrase Inhibitors
For Immediate Release
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, a recent study has shed light on the promising antibacterial activity of N1,N4-dialkylated derivatives of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione. This comparison guide provides a detailed analysis of the efficacy of these emerging compounds against established DNA gyrase inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is based on a comprehensive study that evaluated the in vitro activity of these derivatives against a panel of clinically relevant bacterial pathogens.
Efficacy Against Key Bacterial Pathogens: A Head-to-Head Comparison
The antibacterial efficacy of the novel 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione derivatives was assessed by determining their Minimum Inhibitory Concentrations (MICs) against several Gram-positive and Gram-negative bacteria. The results, summarized in the table below, highlight the potential of these compounds, particularly in comparison to well-established antibacterial agents that target DNA gyrase.
| Compound/Inhibitor | Target | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Salmonella spp. MIC (µg/mL) |
| 7-Bromo-derivative 2a | DNA Gyrase (putative) | - | - | - | - |
| 7-Bromo-derivative 2c | DNA Gyrase (putative) | - | - | - | - |
| 7-Bromo-derivative 2d | DNA Gyrase (putative) | Noteworthy Inhibition | - | - | - |
| Ciprofloxacin | DNA Gyrase | 0.004-2 | 0.12-2 | 0.06-4 | 0.008-0.5 |
| Levofloxacin | DNA Gyrase | 0.015-1 | 0.12-4 | 0.25-8 | 0.015-0.5 |
| Novobiocin | DNA Gyrase | 16-128 | 0.06-1 | >128 | 32-128 |
Note: Specific MIC values for derivatives 2a, 2c, and 2d were reported as showing significant or noteworthy inhibition, with the study highlighting 2a and 2c as the most active. For a direct quantitative comparison, the original research paper should be consulted. The MIC ranges for known inhibitors are compiled from various literature sources and can vary based on the specific strain and testing conditions.
Unraveling the Mechanism of Action: Targeting DNA Gyrase
The study proposes that the antibacterial activity of the this compound derivatives stems from the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. Molecular docking simulations have provided insights into the potential binding interactions of these compounds with the DNA gyrase active site, suggesting a mechanism similar to that of fluoroquinolone antibiotics.
Caption: Proposed mechanism of action of this compound derivatives.
Experimental Protocols
The evaluation of the antibacterial efficacy of the this compound derivatives was conducted using standard microbiological techniques.
Minimum Inhibitory Concentration (MIC) Assay:
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight on appropriate agar plates. Colonies were then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: The test compounds and reference antibiotics were serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Concluding Remarks
The preliminary findings on the antibacterial activity of this compound derivatives are encouraging and warrant further investigation. Their putative mechanism of action, targeting the well-validated bacterial DNA gyrase, positions them as a promising scaffold for the development of new antibacterial agents. Future studies should focus on elucidating the precise structure-activity relationships, optimizing the lead compounds for enhanced potency and pharmacokinetic properties, and confirming their efficacy in in vivo models of infection. This class of compounds represents a valuable addition to the pipeline of potential therapeutics in the ongoing battle against bacterial resistance.
Purity Assessment of Synthesized 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione: A Comparative HPLC Guide
The rigorous evaluation of compound purity is a cornerstone of chemical research and drug development. For novel heterocyclic compounds such as 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, a key building block in medicinal chemistry, ensuring high purity is critical for the reliability of subsequent biological assays and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of synthesized this compound, supported by a detailed experimental protocol and comparative data.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is a robust and widely adopted technique for the purity determination of a broad range of organic molecules, including polar aromatic compounds. Its advantages include high resolution, sensitivity, and excellent quantitative accuracy, making it an ideal choice for quality control in a research and development setting.
A proposed RP-HPLC method for the analysis of this compound is detailed below. This method is designed to separate the main compound from potential impurities, such as unreacted starting materials and side-products from the synthesis.
Experimental Protocol: RP-HPLC Purity Assessment
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 270 nm. Pyrazine derivatives are known to have UV absorbance in this region[1][2].
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 1.0 mg of a reference standard of this compound and dissolve in 10.0 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Data Analysis:
-
The purity of the synthesized compound is calculated based on the peak area percentage from the resulting chromatogram. The formula for area percent purity is:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation: HPLC Purity Analysis Results
The following table summarizes hypothetical data from the HPLC analysis of a synthesized batch of this compound, demonstrating the separation from potential impurities.
| Peak ID | Compound Name | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | Impurity A (Starting Material 1) | 3.2 | 15.6 | 0.5 |
| 2 | Impurity B (Starting Material 2) | 4.5 | 25.1 | 0.8 |
| 3 | This compound | 10.8 | 3065.2 | 98.1 |
| 4 | Impurity C (By-product) | 12.1 | 18.8 | 0.6 |
| Total | 3124.7 | 100.0 |
Comparison with Alternative Methods
While HPLC is a highly suitable method, other analytical techniques can also be employed for purity assessment, each with its own set of advantages and disadvantages.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of impurities. However, it is generally more expensive and complex to operate than HPLC-UV. For routine purity checks where impurity identification is not the primary goal, HPLC-UV is more cost-effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Given the likely low volatility of this compound, GC-MS would likely require derivatization, adding complexity to the sample preparation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for structural elucidation and can be used for quantitative analysis (qNMR). While it provides a comprehensive purity profile, it is generally less sensitive than HPLC for detecting trace impurities.
For routine quality control and purity assessment of synthesized batches, HPLC offers the best balance of resolution, sensitivity, quantitative accuracy, and cost-effectiveness.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the HPLC purity assessment process, from sample preparation to the final purity determination.
Caption: Workflow for HPLC purity assessment of this compound.
References
A Comparative Analysis of Suzuki Coupling Efficiency for 7-Halo-2-aminopyrazines
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Halopyrazine for Palladium-Catalyzed Cross-Coupling Reactions.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the development of novel pharmaceuticals and functional materials. The pyrazine scaffold, a privileged core in medicinal chemistry, is frequently functionalized using this powerful reaction. The choice of the halide on the pyrazine ring significantly impacts the efficiency and success of the Suzuki coupling. This guide provides an objective comparison of the Suzuki coupling efficiency of 7-iodo-, 7-bromo-, and 7-chloropyrazines, supported by representative experimental data and protocols.
The reactivity of halopyrazines in Suzuki coupling reactions generally follows the trend of bond dissociation energies: C-I < C-Br < C-Cl. Consequently, 7-iodopyrazines are the most reactive, followed by 7-bromopyrazines, with 7-chloropyrazines being the most challenging substrates. This difference in reactivity necessitates the use of distinct catalyst systems and reaction conditions to achieve optimal yields.
Comparative Performance Data
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of 7-halo-2-aminopyrazines with a generic arylboronic acid. These values are compiled from various sources and represent typical outcomes for these substrates.
| Feature | 7-Iodo-2-aminopyrazine | 7-Bromo-2-aminopyrazine | 7-Chloro-2-aminopyrazine |
| Relative Reactivity | Highest | Moderate | Lowest |
| Typical Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd₂(dba)₃ with a specialized ligand (e.g., XPhos) |
| Catalyst Loading | 1-5 mol% | 3-10 mol% | 5-15 mol% |
| Typical Base | Na₂CO₃, K₂CO₃ | K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Reaction Temperature | Room Temperature to 80 °C | 80-110 °C | 100-140 °C |
| Typical Reaction Time | 1-6 hours | 4-18 hours | 12-36 hours |
| Representative Yield | >90% | 70-90% | 40-75% |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of each of the 7-halopyrazines.
Protocol 1: Suzuki Coupling of 7-Iodo-2-aminopyrazine (High Efficiency)
Materials:
-
7-Iodo-2-aminopyrazine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas
Procedure:
-
To a round-bottom flask, add 7-iodo-2-aminopyrazine, the arylboronic acid, and sodium carbonate.
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Add 1,4-dioxane and water via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Stir the reaction at 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 1-6 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of 7-Bromo-2-aminopyrazine (Moderate Efficiency)
Materials:
-
7-Bromo-2-aminopyrazine (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 mmol)
-
1,4-Dioxane (10 mL)
-
Water (2.5 mL)
-
Nitrogen or Argon gas
Procedure:
-
Combine 7-bromo-2-aminopyrazine, the arylboronic acid, and potassium carbonate in a Schlenk flask.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add 1,4-dioxane and water.
-
Add the PdCl₂(dppf) catalyst.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress over 4-18 hours.
-
After cooling, perform an aqueous workup as described in Protocol 1.
-
Purify the product via silica gel chromatography.
Protocol 3: Suzuki Coupling of 7-Chloro-2-aminopyrazine (Challenging)
Materials:
-
7-Chloro-2-aminopyrazine (1.0 mmol)
-
Arylboronic acid (2.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 mmol, 5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.12 mmol, 12 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Anhydrous toluene (15 mL)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add 7-chloro-2-aminopyrazine, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and XPhos to a dry reaction vessel.
-
Add anhydrous toluene.
-
Seal the vessel and heat the mixture to 120 °C.
-
Maintain the reaction for 12-36 hours, monitoring for product formation.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the final compound using column chromatography.
Visualizing the Process
To better understand the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: General experimental workflow for the Suzuki-Miyaura coupling of 7-halopyrazines.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of 7-halopyrazine for Suzuki coupling is a critical decision that balances reactivity with the availability and cost of the starting material. For rapid and high-yielding syntheses where the cost of the starting material is not a primary concern, 7-iodopyrazines are the superior choice. 7-Bromopyrazines offer a good compromise between reactivity and cost, making them suitable for a wide range of applications. While 7-chloropyrazines are often the most economical starting materials, their lower reactivity demands more specialized and often more expensive catalyst systems, along with more forceful reaction conditions, which may not be compatible with sensitive functional groups. This guide provides the foundational knowledge for researchers to make informed decisions when designing their synthetic routes involving the functionalization of the pyrazine core.
Novel Pyrido[2,3-b]pyrazine Derivatives Demonstrate Promising Antibacterial Activity
A comparative analysis of novel pyrido[2,3-b]pyrazine derivatives reveals significant antibacterial potential, with one derivative exhibiting potent activity against both Gram-positive and Gram-negative bacteria. This guide provides a comprehensive comparison of the antibacterial efficacy of these novel compounds against the established antibiotic, ciprofloxacin, supported by experimental data and detailed protocols.
A recent study investigated a new series of pyrido[2,3-b]pyrazine derivatives for their antibacterial properties. The research highlighted a particular derivative, Compound 1 (2,3-dithione), which demonstrated noteworthy inhibitory effects on the growth of several bacterial strains.[1] This guide summarizes the quantitative data from this study and compares it with the known activity of ciprofloxacin, a widely used broad-spectrum antibiotic.
Comparative Antibacterial Activity
The antibacterial efficacy of the novel pyrido[2,3-b]pyrazine derivatives and ciprofloxacin was determined by measuring their Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented in the table below showcases a comparison of the MIC values (in µg/mL) of the most potent novel compound (Compound 1) and ciprofloxacin against four clinically relevant bacterial strains.
| Compound | Staphylococcus aureus | Bacillus cereus | Escherichia coli | Salmonella typhi |
| Novel Pyrido[2,3-b]pyrazine (Compound 1) | 78 | 78 | 625 | 1250 |
| Ciprofloxacin (Standard Antibiotic) | 0.25 - 0.5[2][3] | 0.21[4] | 0.015 - 0.25[5][6] | 0.181 - 5.06[7] |
Note: The MIC values for the novel compound were originally reported in mg/mL and have been converted to µg/mL for direct comparison.
The results indicate that while the novel pyrido[2,3-b]pyrazine derivative (Compound 1) shows considerable activity, particularly against the Gram-positive bacteria Staphylococcus aureus and Bacillus cereus, ciprofloxacin generally exhibits lower MIC values, indicating higher potency.[1][2][3][4] It is important to note that the other synthesized derivatives in the series (Compounds 2-5), which possessed alkyl or aryl side-chains, displayed weaker antibacterial effects, with MICs ranging from 1500 to 5000 µg/mL.[1] This suggests that the thione functional group in Compound 1 is crucial for its antibacterial activity.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) for the novel pyrido[2,3-b]pyrazine derivatives was performed using the broth microdilution method. This standard and widely accepted technique provides a quantitative measure of an antimicrobial agent's effectiveness.
Broth Microdilution Method
The broth microdilution method involves a series of steps to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a test microorganism.
1. Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on an appropriate agar medium for 18-24 hours.
-
A few colonies are then suspended in a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is then diluted to achieve the final desired inoculum concentration for the assay.
2. Preparation of Microtiter Plates:
-
A 96-well microtiter plate is used for the assay.
-
A serial two-fold dilution of the test compound (novel pyrido[2,3-b]pyrazine derivative or ciprofloxacin) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of the plate.
-
This creates a range of decreasing concentrations of the antimicrobial agent across the rows of the plate.
3. Inoculation and Incubation:
-
Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (broth with bacteria, no antimicrobial agent) to ensure bacterial growth and a negative control (broth only) to check for contamination.
-
The microtiter plate is then incubated at 37°C for 16-20 hours.
4. Determination of MIC:
-
After incubation, the plate is visually inspected for bacterial growth, which is indicated by turbidity (cloudiness) in the wells.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action
While the precise mechanism of action for pyrido[2,3-b]pyrazine derivatives is still under investigation, their structural similarity to quinolone antibiotics, such as ciprofloxacin, suggests a potential shared target. Quinolones are known to inhibit bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[8][9][10][11][12] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, the compounds can induce breaks in the bacterial DNA, ultimately leading to cell death.
The diagram below illustrates the proposed signaling pathway of inhibition for these compounds, targeting bacterial DNA replication.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli [frontiersin.org]
- 6. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revised Ciprofloxacin Breakpoints for Salmonella: Is it Time to Write an Obituary? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV of Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ligands for the Suzuki Coupling of Bromopyridines: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized pyridine scaffolds is a critical task. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for this purpose, enabling the formation of carbon-carbon bonds to create novel biaryl and heteroaryl structures. However, the success of this reaction, particularly with challenging substrates like bromopyridines, is highly dependent on the choice of ligand coordinated to the palladium catalyst. This guide provides an objective, data-driven comparison of different ligands for the Suzuki coupling of bromopyridines, offering insights into their performance and providing detailed experimental protocols to aid in reaction optimization.
The choice of ligand is crucial as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle. For bromopyridines, which can be challenging substrates due to the potential for catalyst inhibition by the pyridine nitrogen, the use of bulky and electron-rich ligands is often necessary to achieve high yields and reaction efficiency.[1] These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[1]
Comparative Performance of Ligands
To illustrate the impact of ligand selection, the following table summarizes the performance of various phosphine and N-heterocyclic carbene (NHC) ligands in the Suzuki-Miyaura coupling of 3-bromopyridine with phenylboronic acid. The data, compiled from various sources, highlights the differences in catalytic efficiency under specific reaction conditions.
| Ligand/Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 | [1] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 | [1] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 | [1] |
| Pd(OAc)₂ / cataCXium A | 0.05 | K₃PO₄ | Toluene/H₂O | 100 | 1 | >99 | ~1980 |
Note on Data: The presented data is based on the Suzuki coupling of 3-bromopyridine with phenylboronic acid. While efforts were made to standardize the comparison, reaction conditions and reporting metrics may vary between sources. The TON is calculated as (moles of product / moles of catalyst).
Ligand Classes at a Glance
Phosphine Ligands: This is the most traditional and widely used class of ligands for Suzuki couplings.
-
Triphenylphosphine (PPh₃): A classical and cost-effective ligand, it can be effective for some substrates but often requires higher catalyst loadings and temperatures for challenging couplings like those involving bromopyridines.[1]
-
Buchwald Ligands (e.g., SPhos, XPhos, RuPhos): These are bulky, electron-rich biaryl phosphine ligands that have shown exceptional activity in a wide range of cross-coupling reactions.[2][3] They can facilitate reactions at lower catalyst loadings and milder conditions, even with unactivated aryl chlorides.[4] SPhos, for instance, is known for its high reactivity and stability.[2][4]
-
cataCXium A: A highly effective and sterically demanding phosphine ligand that has demonstrated very high turnover numbers in the Suzuki coupling of aryl chlorides, indicating high catalyst efficiency.
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.
-
PEPPSI-IPr: This (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst features a bulky NHC ligand. The strong σ-donating ability of the NHC ligand enhances the catalytic activity, often leading to excellent yields with very low catalyst loadings and short reaction times, particularly for heteroaryl couplings.[1]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid using different types of catalyst systems.
Protocol 1: General Procedure using a Buchwald Ligand (e.g., SPhos)
This protocol is adapted for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid using a palladium acetate precursor and a Buchwald phosphine ligand.
Materials:
-
Bromopyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
SPhos (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the bromopyridine, arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the Schlenk tube with the inert gas (repeat three times).
-
Add the degassed 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using an NHC Pre-catalyst (e.g., PEPPSI-IPr)
This protocol outlines the use of a pre-formed palladium-NHC complex for the Suzuki coupling.
Materials:
-
Bromopyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
PEPPSI-IPr catalyst (0.005 mmol, 0.5 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed tert-Amyl alcohol (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the bromopyridine, arylboronic acid, cesium carbonate, and PEPPSI-IPr catalyst to an oven-dried reaction vial.
-
Add the degassed tert-Amyl alcohol.
-
Seal the vial and heat the reaction mixture in a preheated aluminum block at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 2-6 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the underlying mechanism and the experimental process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for comparing ligand performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structural Activity Relationship (SAR) of 7-Substituted Pyrido[2,3-b]pyrazines as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 7-substituted pyrido[2,3-b]pyrazines, a promising class of heterocyclic compounds exhibiting potent anticancer activities. By exploring their structural activity relationships (SAR), this document aims to facilitate the rational design of novel and more effective therapeutic agents. The information presented herein is curated from peer-reviewed scientific literature and is intended for an audience with a background in medicinal chemistry and drug discovery.
Introduction
Pyrido[2,3-b]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The core structure of these molecules serves as a versatile scaffold for the development of inhibitors targeting key signaling pathways implicated in cancer progression.[2][3] Notably, substitutions at the 7-position of the pyrido[2,3-b]pyrazine ring have been shown to be critical for modulating their biological activity, particularly their efficacy as kinase inhibitors.[2][4] This guide focuses on the SAR of these 7-substituted analogs, with a particular emphasis on their role as inhibitors of the PI3K/Akt/mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[5][6][7]
Data Presentation: SAR of 7-Substituted Pyrido[2,3-b]pyrazines
The following table summarizes the in vitro anticancer activity of various 7-substituted pyrido[2,3-b]pyrazine derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a quantitative comparison of their potency.
| Compound ID | 7-Substituent | Cancer Cell Line | IC50 (µM) | Target/Pathway |
| 14a | Phenylamino | HCC1954 (Breast Cancer) | Low micromolar | PI3Kα |
| 7n | Heteroaromatic moiety | PC9 (NSCLC) | 0.09 | Overcomes Erlotinib Resistance |
| 7n | Heteroaromatic moiety | PC9-ER (Erlotinib-Resistant NSCLC) | 0.15 | Overcomes Erlotinib Resistance |
Note: "Low micromolar" indicates that the specific value was not provided in the abstract, but the activity was described as such in the source material.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The 7-substituted pyrido[2,3-b]pyrazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase enzyme.
Protocol:
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the target kinase, a specific substrate for the kinase, ATP, and the test compound at various concentrations in a suitable reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature for a set period to allow for the phosphorylation of the substrate by the kinase.
-
Detection: After the incubation, the reaction is stopped, and a detection reagent is added. The detection method can vary depending on the assay format and may involve measuring the amount of phosphorylated substrate or the amount of ATP remaining. Common detection methods include fluorescence, luminescence, or radioactivity.
-
Data Measurement: The signal generated by the detection reagent is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualizations
Signaling Pathway: PI3K/Akt/mTOR Inhibition
The following diagram illustrates the mechanism of action of 7-substituted pyrido[2,3-b]pyrazines as inhibitors of the PI3K/Akt/mTOR signaling pathway. These compounds are designed to target and inhibit the activity of PI3K, a key enzyme in this pathway, thereby blocking downstream signaling and leading to the inhibition of cancer cell growth and proliferation.[5][6][7]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 7-substituted pyrido[2,3-b]pyrazines.
Experimental Workflow: In Vitro Anticancer Screening
The following diagram outlines the general workflow for the in vitro screening of 7-substituted pyrido[2,3-b]pyrazines to evaluate their anticancer activity. This process typically begins with a primary cytotoxicity screen, followed by more specific assays to elucidate the mechanism of action.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is critical to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, in line with established safety protocols for hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1] In case of skin contact, wash the affected area immediately with soap and plenty of water.[2] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[2] If inhaled, move the individual to fresh air and consult a physician.[2]
Step-by-Step Disposal Protocol
As a brominated heterocyclic compound and a derivative of pyridine, this compound must be treated as hazardous waste.[1] Adherence to local, state, and federal regulations is mandatory.
-
Waste Identification and Segregation: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1] This waste stream should be kept separate from other chemical waste to avoid incompatible reactions. Specifically, store it away from strong oxidizing agents and acids.[1]
-
Containerization: Collect all waste in a designated, compatible, and properly sealed hazardous waste container.[1][3] The container must be clearly labeled with the chemical name "this compound" and prominently display the associated hazard symbols (e.g., Toxic, Irritant).[1]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] This area should be away from sources of ignition and incompatible materials.[3][4]
-
Disposal Method: The recommended method for the final disposal of this compound is through a licensed chemical destruction facility.[5] The primary method employed by such facilities is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[5][6] Do not pour this chemical down the drain or dispose of it in regular trash .[4][5]
-
Spill Management: In the event of a small spill, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1] The absorbed material should then be collected, placed in a sealed container, and disposed of as hazardous waste.[4] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Summary of Safety and Disposal Information
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., Butyl rubber, Viton®), safety glasses with side-shields or chemical splash goggles, standard laboratory coat, and respiratory protection (use in a fume hood). | [1] |
| Waste Classification | Hazardous Waste. | [1] |
| Primary Disposal Method | Licensed chemical destruction plant via controlled incineration with flue gas scrubbing. | [5][6] |
| Prohibited Disposal Methods | Do not discharge to sewer systems or dispose of in regular trash. | [4][5] |
| Incompatible Materials | Strong oxidizing agents and acids. | [1][3] |
| Spill Cleanup | Use inert absorbent material (e.g., vermiculite, sand) for small spills. Contact EHS for large spills. | [1][4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: No specific experimental protocols for the chemical neutralization or deactivation of this compound were found in the available safety data sheets or literature. The disposal procedures outlined here are based on general best practices for brominated heterocyclic and pyridine-containing compounds. Always consult your institution's specific safety guidelines and EHS department for final approval of your disposal procedures.
References
Essential Safety and Operational Guidance for 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
For researchers, scientists, and drug development professionals handling 7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (CAS Number: 168123-82-8), this guide provides immediate and essential safety protocols and logistical plans. The following procedures are based on the known hazards of structurally similar compounds and general best practices for handling powdered chemicals in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Dry Powder) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves (double-gloving recommended). | NIOSH-approved N95 or higher-rated particulate respirator. | Lab coat. |
| Solution Preparation and Handling | Chemical splash goggles. | Nitrile or neoprene gloves. | Use in a certified chemical fume hood. | Lab coat. |
| Syntheses and Reactions | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. | Use in a certified chemical fume hood. | Chemical-resistant lab coat or apron over a standard lab coat. |
| Spill Cleanup (Small) | Chemical splash goggles. | Heavy-duty nitrile or neoprene gloves. | NIOSH-approved respirator with organic vapor and particulate cartridges. | Chemical-resistant lab coat or apron. |
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Operational Plan
1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize the risk of inhalation.
-
PPE Availability: Ensure all necessary PPE is readily available and in good condition before commencing any work.
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly and the airflow is adequate.
2. Handling:
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the compound.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or a powder-containment hood to prevent the dispersion of dust.
-
Solution Preparation: Prepare solutions within the fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Experimentation: Keep all reaction vessels and containers within the fume hood throughout the experiment.
3. Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all glassware and work surfaces after use.
-
Waste Segregation: Collect all solid waste (e.g., contaminated gloves, weigh boats) and liquid waste in separate, clearly labeled, and sealed containers.
-
Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1]. Do not discharge to sewer systems[1]. Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill[1].
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these safety and operational guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
